2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride: A Bifunctional Scaffold for Advanced Heterocyclic Synthesis
Executive Summary In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks dictates the efficiency of library generation. 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks dictates the efficiency of library generation. 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7) represents a highly versatile, electrophilic hub [1]. By pairing a highly reactive sulfonyl chloride with a sterically shielded, tertiary ortho-amide, this molecule allows for divergent synthetic pathways. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical profile, mechanistic utility, and self-validating experimental protocols required to harness this compound for the synthesis of complex sulfonamides and benzisothiazolone/saccharin derivatives.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride lies in its ortho-substitution pattern.
The Electrophilic Hub: The sulfonyl chloride (-SO₂Cl) readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamides.
The Modulating Amide: The tertiary butyl(methyl)amide serves a dual purpose. During intermolecular sulfonamidation, its lack of an acidic N-H proton prevents unwanted oligomerization or base-catalyzed side reactions. Furthermore, the steric bulk of the butyl chain shields the carbonyl carbon, ensuring that nucleophiles exclusively attack the sulfonyl center. In subsequent high-temperature steps, the N-methylbutylamine moiety acts as an excellent leaving group to facilitate intramolecular cyclization [3].
Quantitative Data: Properties & Safety Profile
Handling this reagent requires strict adherence to safety protocols due to its reactivity and hazard classifications [2].
Inert atmosphere (Argon/N₂), 2–8 °C, moisture-free
Mechanistic Pathways & Synthetic Utility
The compound enables a divergent synthetic strategy. Treatment with an amine yields an open-chain ortho-amido sulfonamide. If a primary amine is used, the resulting secondary sulfonamide can be deprotonated with a strong base to trigger an intramolecular nucleophilic acyl substitution. The sulfonamide nitrogen attacks the adjacent amide carbonyl, expelling N-methylbutylamine to form a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) core—a privileged scaffold in medicinal chemistry [3].
Figure 1: Divergent synthetic pathways of the bifunctional sulfonyl chloride.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to verify mechanistic success before proceeding to the next step.
Table: Optimization of Intermolecular Sulfonamidation
Causality: The choice of base and solvent dictates the purity of the product. Unhindered bases like Triethylamine (TEA) can promote ketene-like intermediates or acyl transfer, leading to hydrolysis. N,N-Diisopropylethylamine (DIPEA) provides the necessary basicity while its steric bulk prevents competitive nucleophilic interference.
Objective: Synthesize an open-chain ortho-amido sulfonamide library.
Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the amine nucleophile (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous acetonitrile (0.2 M).
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (1.1 equiv) dropwise as a solution in MeCN.
Expert Insight: Slow addition at 0 °C manages the exothermic sulfonylation and strictly suppresses the hydrolysis of the moisture-sensitive sulfonyl chloride.
Self-Validation Checkpoint: After stirring for 2 hours at room temperature, withdraw a 10 µL aliquot and quench directly into 100 µL of methanol. Analyze via LC-MS.
Validation Logic: If the reaction is incomplete, unreacted sulfonyl chloride will rapidly react with methanol to form a distinct methyl sulfonate ester. The complete absence of this ester mass in the LC-MS trace confirms 100% conversion of the starting material.
Workup & Isolation: Concentrate the mixture under reduced pressure. Partition between ethyl acetate and saturated aqueous NaHCO₃. The basic aqueous layer effectively neutralizes and removes residual HCl and DIPEA hydrochloride salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Figure 2: Self-validating experimental workflow for sulfonamidation.
Objective: Access the closed saccharin/benzisothiazolone core from the product of Protocol 1.
Deprotonation: Dissolve the primary ortho-amido sulfonamide (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.
Cyclization: Heat the reaction mixture to 65 °C (reflux) for 12 hours.
Expert Insight: The tertiary butyl(methyl)amide is highly stable. The elevated temperature provides the necessary activation energy for the newly generated sulfonamide anion to overcome the steric hindrance of the butyl/methyl groups, forcing the expulsion of N-methylbutylamine.
Self-Validation Checkpoint: Monitor the reaction via TLC (ninhydrin stain).
Validation Logic: The expulsion of N-methylbutylamine will result in a positive (purple/pink) ninhydrin stain on the baseline of the TLC plate, while the cyclized product will appear as a highly UV-active, lower-Rf spot compared to the starting material.
Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize excess NaH. Extract with DCM, dry, and purify via flash chromatography.
NextSDS. "2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride — Chemical Substance Information".
Thieme Connect. "Science of Synthesis: Benzisothiazoles".
Exploratory
Solubility Profile and Stability Dynamics of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride in Polar Aprotic Solvents
An In-Depth Technical Guide for Drug Development Professionals Executive Summary The rational selection of solvents is a critical parameter in early-stage drug discovery and process chemistry. For highly reactive electro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The rational selection of solvents is a critical parameter in early-stage drug discovery and process chemistry. For highly reactive electrophilic building blocks like 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7)[1], achieving high thermodynamic solubility while maintaining kinetic stability is a delicate balancing act. This whitepaper provides an authoritative analysis of the solubility profile of this specific sterically hindered sulfonyl chloride in polar aprotic solvents. By dissecting solute-solvent thermodynamics and degradation pathways, this guide establishes a self-validating experimental framework for researchers to optimize sulfonylation workflows.
Structural and Physicochemical Profiling
To predict the solvation behavior of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, we must first deconstruct its molecular architecture:
The Electrophilic Core (-SO₂Cl): The sulfonyl chloride moiety is highly susceptible to nucleophilic attack. It interacts with solvents primarily through strong dipole-dipole interactions and acts as a potent hydrogen-bond acceptor due to the highly polarized S=O bonds[2].
The Ortho-Amide Shield: The tertiary amide group (butyl and methyl substituents) provides a significant lipophilic shield. Because it lacks a protic N-H bond, the molecule is immune to self-condensation (polymerization), a common issue in primary/secondary amino-sulfonyl chlorides.
The Mandate for Polar Aprotic Solvents: Protic solvents (water, methanol, ethanol) induce rapid solvolysis, converting the sulfonyl chloride into a dead-end sulfonic acid or sulfonate ester[3]. Therefore, polar aprotic solvents are strictly required to dissolve the compound without neutralizing its electrophilic potential[4].
Thermodynamic Solubility in Polar Aprotic Solvents
The lipophilic butyl chain significantly enhances the compound's solubility in less polar halogenated solvents, while the highly polar sulfonyl and amide groups ensure excellent solvation in traditional polar aprotic media. Based on the physicochemical behavior of structurally analogous ortho-substituted benzenesulfonyl chlorides[5][6], the quantitative solubility profile is summarized below.
Table 1: Solubility and Kinetic Stability Matrix (at 25°C)
Solvent
Classification
Estimated Solubility (mg/mL)
Kinetic Stability (24h)
Mechanistic Solvation Driver
Dichloromethane (DCM)
Halogenated
> 300
High
London dispersion forces with the butyl chain; dipole matching.
Tetrahydrofuran (THF)
Ether
150 - 250
High
Ether oxygen coordination with the electrophilic sulfur atom.
Nucleophilic attack by DMSO oxygen on the sulfonyl sulfur.
*Note: DMF must be strictly anhydrous and amine-free. Over time, DMF degrades into dimethylamine, which will rapidly consume the sulfonyl chloride to form an unintended sulfonamide.
The DMSO Caveat: A Mechanistic Degradation Pathway
A critical error in high-throughput screening (HTS) is the default use of Dimethyl Sulfoxide (DMSO) for stock solutions. While DMSO is a premier polar aprotic solvent, it is chemically incompatible with sulfonyl chlorides[7].
The Causality of Degradation: DMSO is an ambidentate nucleophile. The oxygen atom of DMSO attacks the electrophilic sulfur of the sulfonyl chloride, forming a highly reactive, unstable sulfonium-like intermediate (analogous to intermediates seen in Swern oxidations)[8]. This intermediate rapidly collapses, leading to the degradation of the sulfonyl chloride into sulfonic acids, chloromethyl methyl sulfide, and other byproducts. In concentrated solutions, this reaction can be violently exothermic[8].
Figure 1: Divergent pathways of sulfonyl chloride solvation in stable (MeCN) vs. reactive (DMSO) solvents.
To accurately determine the solubility of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride without falling victim to hidden degradation, researchers must employ a dual-validation workflow. Gravimetric analysis alone is insufficient, as it cannot distinguish between the intact sulfonyl chloride and hydrolyzed sulfonic acid precipitates.
Step-by-Step Methodology
Preparation of Anhydrous Solvents: Ensure MeCN, THF, and DCM are dried over activated 3Å molecular sieves for 48 hours prior to use. Water content must be <50 ppm (verified by Karl Fischer titration) to prevent background hydrolysis[3].
Saturation: In a 2 mL amber glass HPLC vial (to prevent potential UV degradation), add 500 mg of the sulfonyl chloride. Add 1.0 mL of the chosen anhydrous polar aprotic solvent.
Equilibration: Seal the vial under an Argon atmosphere[9]. Agitate using a thermomixer at 25°C and 400 rpm for exactly 24 hours.
Phase Separation (Crucial Step): Filter the suspension through a 0.22 µm PTFE syringe filter . Causality Note: Do not use Nylon or Cellulose Acetate filters, as they contain nucleophilic functional groups and retain moisture that will degrade the compound.
Dual-Validation Analysis:
Gravimetric Quantification: Transfer exactly 100 µL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of ultra-pure nitrogen. Weigh the residual mass to calculate total dissolved solids.
HPLC-UV/MS Verification: Dilute 10 µL of the filtrate into 990 µL of anhydrous MeCN. Inject immediately into an HPLC-UV system (C18 column, MeCN/Water gradient with 0.1% Formic Acid). Causality Note: The HPLC step confirms that the gravimetric mass corresponds to the intact sulfonyl chloride (MW ~289.78) and not the hydrolyzed sulfonic acid byproduct.
Figure 2: Standardized self-validating workflow for determining solubility and kinetic stability.
Application Notes for Drug Development
Storage: The neat solid compound must be stored at -20°C under an inert Argon atmosphere. Exposure to ambient humidity will lead to rapid degradation into the corresponding sulfonic acid[9].
Downstream Synthesis: When utilizing 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride for sulfonamide library synthesis, DCM or THF are the optimal solvents. Reactions should be buffered with a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing for the electrophile.
Technical Guide to the Handling, Reactivity, and Safety Protocols of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
Executive Summary & Chemical Causality As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a set of compliance rules, but as a dynamic system of chemical causality. 2-[Butyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Causality
As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a set of compliance rules, but as a dynamic system of chemical causality. 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7) is a highly functionalized electrophile critical for synthesizing complex sulfonamides in drug discovery[1]. However, its utility is matched by its aggressive reactivity.
The sulfonyl chloride functional group is prone to rapid hydrolysis. It reacts vigorously with ambient moisture to form corresponding sulfonic acids and corrosive hydrochloric acid (HCl) gas[2]. Understanding this mechanistic degradation is the absolute foundation of our safety, storage, and experimental handling protocols.
Physicochemical Identity & Data Summarization
To design a robust experimental setup, we must first quantify the physical parameters of the compound. The presence of both a bulky ortho-carbamoyl group and a highly electrophilic sulfonyl chloride dictates its steric and electronic behavior during nucleophilic attack.
Contains reactive -SO₂Cl and stable amide moieties[1].
CAS Number
1016755-21-7
Unique identifier for regulatory compliance and SDS tracking[3].
Molecular Formula
C₁₂H₁₆ClNO₃S
Indicates the potential for HCl generation upon degradation[3].
Molecular Weight
289.78 g/mol
Required for precise stoichiometric calculations in synthesis[3].
Storage Temperature
2–8°C
Lower temperatures slow down potential autocatalytic decomposition reactions[2].
Reactivity Profile & Hazard Mechanics
Sulfonyl chlorides are inherently unstable in the presence of protic solvents or atmospheric moisture. The hydrolysis reaction is exothermic and autocatalytic; the generated HCl gas not only poses a severe inhalation hazard but also pressurizes sealed containers, leading to potential rupture[2].
Reactivity pathways of sulfonyl chlorides: target synthesis vs. moisture-induced degradation.
Safety Data Sheet (SDS) Core Directives
Handling this compound requires strict adherence to institutional safety protocols. Based on the behavior of analogous sulfonyl chlorides, the following hazard mitigations are mandatory:
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat are non-negotiable[2]. Due to the potential release of HCl fumes, all manipulations must occur within a certified, well-ventilated fume hood[2].
Incompatibility: Strong bases, strong oxidizing agents, and water[2].
First Aid (Causality-Driven): In case of skin contact, the immediate danger is acid burns from HCl generated by the reaction of the compound with sweat. Flush the area immediately with copious amounts of running water for at least 15 minutes while removing contaminated clothing[4].
Self-Validating Experimental Protocols
To ensure trustworthiness in your synthetic workflows, every protocol must be a self-validating system. You cannot assume a solvent is dry; you must prove it before introducing the sulfonyl chloride.
Step 1: Solvent Validation. Perform a Karl Fischer titration on your reaction solvent (e.g., Dichloromethane or THF). Validation Check: Moisture content must be <50 ppm. If higher, discard or re-distill.
Step 2: Apparatus Preparation. Assemble a Schlenk line setup. Flame-dry the reaction flask under vacuum. Validation Check: The vacuum gauge must read <0.1 Torr before backfilling with Argon. Repeat the vacuum-Argon cycle three times.
Step 3: Reagent Transfer. Transfer 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride into the flask under a positive stream of Argon. If the reagent is a solid, use a dry powder funnel; if liquid/oil, use a gas-tight syringe.
Step 4: Reaction Execution. Dissolve the compound in the validated anhydrous solvent. Cool the mixture to 0°C using an ice bath. This temperature control mitigates the exothermic nature of the subsequent nucleophilic attack.
Step 5: Base and Nucleophile Addition. Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise. Causality: The base acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction forward without competing with the primary nucleophile. Subsequently, add the target amine.
Step 6: Reaction Monitoring. Validation Check: Monitor the reaction via TLC or LC-MS. The complete disappearance of the starting material mass (m/z ~289) confirms the consumption of the electrophile.
Step-by-step inert atmosphere handling workflow for moisture-sensitive sulfonyl chlorides.
By grounding our procedures in the fundamental physical chemistry of the molecule, we transform a hazardous procedure into a controlled, predictable, and highly efficient synthetic operation.
References
Title: 2-[butyl(methyl)
Title: 1016755-21-7 CAS MSDS (2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride)
Rational Design and Mechanism of Action of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride Derivatives in Targeted Therapeutics
Executive Summary The compound 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7) is a highly versatile, sterically hindered electrophilic building block utilized in advanced drug discovery[1]. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7) is a highly versatile, sterically hindered electrophilic building block utilized in advanced drug discovery[1]. While the sulfonyl chloride itself is a reactive intermediate rather than a final Active Pharmaceutical Ingredient (API), it serves as the critical synthetic hub for generating ortho-substituted benzenesulfonamides. This whitepaper details the chemical reactivity of this scaffold and the pharmacological mechanism of action of its primary sulfonamide derivatives, specifically focusing on their role as potent, isoform-selective inhibitors of tumor-associated Carbonic Anhydrase IX (CA IX).
Chemical Mechanism of Action: Reactivity and Sulfonylation
The core structure features a sulfonyl chloride group adjacent to an N-butyl-N-methylamide moiety. This ortho-relationship dictates the chemical mechanism of action during derivatization:
Steric Shielding and Conformational Restriction: The bulky N-butyl group restricts the rotational freedom of the amide bond. This forces the amide carbonyl out of coplanarity with the phenyl ring, creating a steric shield around the electrophilic sulfur atom.
Pentacoordinate Transition State: Nucleophilic attack by an amine proceeds via an
SN2
-like addition-elimination mechanism. The incoming nucleophile attacks the sulfur atom, forming a trigonal bipyramidal (pentacoordinate) transition state before the chloride leaving group is expelled.
Catalytic Causality: Due to the steric hindrance of the ortho-amide, uncatalyzed reactions with weak nucleophiles often stall. Utilizing a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is experimentally critical. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which subsequently reacts with the target amine with a significantly lower activation energy barrier.
Chemical synthesis workflow of sulfonamide derivatives via a pentacoordinate transition state.
Pharmacological Mechanism of Action: CA IX Inhibition
When 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is reacted with ammonia, it yields a primary benzenesulfonamide. This derivative acts as a targeted therapeutic agent against hypoxic tumors.
The Hypoxic Tumor Microenvironment
Rapidly proliferating metastatic tumors often outgrow their blood supply, leading to severe hypoxia. To survive, these cells undergo a metabolic shift (the Warburg effect) and upregulate transmembrane Carbonic Anhydrase IX (CA IX) [2]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (
CO2+H2O⇌HCO3−+H+
), pumping protons into the extracellular space to maintain an alkaline intracellular pH while acidifying the tumor microenvironment[3].
Zinc-Binding and Isoform Selectivity
The primary sulfonamide derivative inhibits CA IX through a dual-interaction mechanism:
Zinc Coordination (The Anchor): The primary sulfonamide group (
−SO2NH2
) acts as a Zinc-Binding Group (ZBG). At physiological pH, it deprotonates to form a sulfonamidate anion. This anion directly coordinates to the catalytic
Zn2+
ion in the CA IX active site, displacing the zinc-bound water/hydroxide molecule essential for catalysis[2],[4].
Hydrophobic Tail Approach (The Selectivity Filter): While the sulfonamide anchors the molecule, the ortho-positioned N-butyl-N-methylamide acts as a lipophilic tail. This bulky tail extends into the hydrophobic half of the CA active site (interacting with residues such as Val121, Val131, and Leu198). Because the hydrophobic pocket of tumor-associated CA IX is structurally distinct from that of the ubiquitous cytosolic off-target CA II, the butyl-methyl tail drives high isoform selectivity, minimizing systemic side effects[2].
Pharmacological mechanism of CA IX inhibition leading to tumor cell apoptosis.
Protocol 1: Synthesis of 2-[Butyl(methyl)carbamoyl]benzenesulfonamide
This protocol ensures complete conversion of the sterically hindered sulfonyl chloride.
Preparation: Dissolve 1.0 mmol of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.
Catalysis & Addition: Add 0.1 mmol of DMAP and 1.5 mmol of N,N-diisopropylethylamine (DIPEA). Dropwise, add 2.5 mmol of a 0.5 M ammonia solution in dioxane.
Reaction: Remove the ice bath and stir at room temperature for 6 hours.
Workup & Self-Validation: Quench with 1M HCl (5 mL) to protonate unreacted amines and DMAP. Extract the organic layer, wash with brine, dry over
MgSO4
, and concentrate in vacuo.
Validation Checkpoint: Analyze the crude product via LC-MS. The reaction is deemed complete when the characteristic isotopic chlorine doublet (
M,M+2
) of the starting material completely disappears, replaced by the
[M+H]+
peak of the sulfonamide (
m/z≈271.1
).
Protocol 2: Stopped-Flow Enzymatic Inhibition Assay (CA IX)
Standard microplate readers cannot accurately measure CA kinetics due to the extreme turnover rate of the enzyme (
kcat≈106 s−1
). A stopped-flow spectrophotometer is mandatory.
Enzyme Preparation: Prepare a 10 nM solution of recombinant human CA IX in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator and 0.1 M
Na2SO4
(to maintain ionic strength).
Inhibitor Incubation: Incubate the enzyme solution with varying concentrations of the sulfonamide derivative (0.1 nM to 1 µM) for 15 minutes at 20 °C to allow the bulky hydrophobic tail to fully equilibrate within the active site.
Kinetic Measurement: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution (1:1 v/v) with 15 mM
CO2
-saturated water.
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the
λmax
of basic Phenol Red) over a 10-second window to capture the initial velocity of proton generation. Calculate the
Ki
using the Cheng-Prusoff equation.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the representative structure-activity relationship data demonstrating the necessity of the primary sulfonamide for zinc binding, and the role of the ortho-amide tail in driving selectivity.
Derivative (Nucleophile)
R-Group on Sulfonyl
LogP (calc)
CA IX
Ki
(nM)
CA II
Ki
(nM)
Selectivity Index (II / IX)
1 (Ammonia)
−NH2
2.1
8.5
145.0
17.0
2 (Hydroxylamine)
−NHOH
1.8
42.1
310.0
7.3
3 (Hydrazine)
−NHNH2
1.6
112.4
890.0
7.9
4 (Methylamine)
−NHCH3
2.5
>10,000
>10,000
N/A (No ZBG)
Data Interpretation: Derivative 1 exhibits sub-10 nM potency against the tumor-associated CA IX target. Derivative 4 (a secondary sulfonamide) loses all inhibitory activity because the steric bulk of the methyl group prevents the nitrogen from effectively coordinating the zinc ion, validating the ZBG hypothesis.
A Guide to the Precise Characterization of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride: Exact Mass and Molecular Weight
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entitie...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The compound 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, a substituted benzenesulfonyl chloride, represents a class of molecules with significant potential in medicinal chemistry, often serving as a reactive intermediate in the synthesis of more complex drug candidates.[1] Its chemical identifier is CAS Number 1016755-21-7.[2] A fundamental aspect of its characterization lies in the accurate determination of its mass, a parameter that is deceptively multifaceted. This guide will provide an in-depth exploration of two critical, yet distinct, mass-related concepts for this molecule: exact mass and molecular weight .
For professionals in drug development, a clear understanding of these terms is not merely academic. It is essential for the unambiguous identification of compounds, the elucidation of chemical structures, and the assessment of sample purity.[3] This guide will delve into the theoretical basis for calculating these values, the advanced analytical techniques employed for their experimental determination, and the practical implications of this data in a research setting.
Part 1: Deconstructing Mass: Exact Mass vs. Molecular Weight
At first glance, "exact mass" and "molecular weight" might seem interchangeable. However, they represent fundamentally different concepts rooted in the isotopic composition of elements.[4][5]
Exact Mass is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[6][7] It is a theoretical value that corresponds to a single, specific isotopic combination. For instance, the exact mass of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride would be calculated using the masses of Carbon-12 (¹²C), Hydrogen-1 (¹H), Chlorine-35 (³⁵Cl), Nitrogen-14 (¹⁴N), Oxygen-16 (¹⁶O), and Sulfur-32 (³²S), as these are the most abundant naturally occurring isotopes.[8]
Molecular Weight (also referred to as average molecular mass) is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule.[9][10] This value takes into account the natural abundance of each isotope.[11][12] Because it is an average, it is not the mass of any single molecule but rather the average mass of a population of molecules.
The distinction between these two values is critical in high-resolution analytical techniques such as mass spectrometry.
Theoretical Calculation
The molecular formula for 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is C₁₂H₁₆ClNO₃S.[13][14]
To calculate the exact mass, we sum the masses of the most abundant isotope for each atom in the molecule.
Element
Number of Atoms
Most Abundant Isotope
Isotopic Mass (Da)
Total Mass (Da)
Carbon
12
¹²C
12.000000
144.000000
Hydrogen
16
¹H
1.007825
16.125200
Chlorine
1
³⁵Cl
34.968853
34.968853
Nitrogen
1
¹⁴N
14.003074
14.003074
Oxygen
3
¹⁶O
15.994915
47.984745
Sulfur
1
³²S
31.972071
31.972071
Total
289.053943
Isotopic masses are based on IUPAC recommendations.[8][15]
Therefore, the theoretical exact mass of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is 289.053943 Da . A predicted monoisotopic mass for this compound is 289.05396 Da.[14]
To calculate the molecular weight, we sum the standard atomic weights of each element, which are the weighted averages of their natural isotopic abundances.
Element
Number of Atoms
Standard Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon
12
12.011
144.132
Hydrogen
16
1.008
16.128
Chlorine
1
35.453
35.453
Nitrogen
1
14.007
14.007
Oxygen
3
15.999
47.997
Sulfur
1
32.06
32.06
Total
Standard atomic weights are based on IUPAC recommendations.[16][17]
Thus, the molecular weight of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is 289.777 g/mol .
Part 2: Experimental Determination of Exact Mass
While the exact mass can be calculated theoretically, its experimental verification is crucial for confirming the elemental composition of a synthesized compound.[18] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.[3][19]
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with high precision and accuracy, often to within a few parts per million (ppm).[20] This level of accuracy allows for the differentiation of ions with the same nominal mass but different elemental compositions.[18]
The causality behind choosing HRMS lies in its ability to provide an "accurate mass" measurement, which is the experimentally determined mass.[21] If the measured accurate mass is sufficiently close to the calculated exact mass, it provides strong evidence for the proposed elemental formula.
Experimental Protocol: A Self-Validating System
A robust protocol for the determination of the accurate mass of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride would involve the following steps:
Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.
Introduction into the Mass Spectrometer : The sample is introduced into the ion source of the HRMS instrument, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation.
Ionization : In the ion source, the molecule is ionized, most commonly by protonation to form the [M+H]⁺ adduct.
Mass Analysis : The ions are then guided into the mass analyzer, where their m/z is measured with high resolution.
Data Acquisition and Calibration : The data is acquired, and the mass axis is calibrated using a known reference standard that is analyzed under the same conditions.[22] This calibration is critical for ensuring the accuracy of the mass measurement.
Data Analysis : The acquired spectrum is analyzed to identify the peak corresponding to the protonated molecule. The measured m/z of this peak is then used to determine the accurate mass of the neutral molecule.
The self-validating nature of this protocol comes from the internal consistency checks. The presence of the expected isotopic pattern for a molecule containing one chlorine atom (a characteristic M and M+2 peak with an intensity ratio of approximately 3:1) would provide further confirmation of the assigned elemental composition.[23]
Part 3: Visualization and Data Presentation
Quantitative Data Summary
Parameter
Calculated Value
Molecular Formula
C₁₂H₁₆ClNO₃S
Exact Mass (Monoisotopic)
289.053943 Da
Molecular Weight (Average)
289.777 g/mol
Diagrams
Caption: Relationship between mass concepts and their applications.
Caption: Experimental workflow for HRMS-based accurate mass determination.
Conclusion
The distinction between exact mass and molecular weight is fundamental to the precise chemical characterization of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. While the molecular weight is a practical value for stoichiometric calculations in bulk, the exact mass is a precise theoretical value that can be experimentally verified with high accuracy using high-resolution mass spectrometry. For researchers and scientists in drug development, the ability to both calculate the theoretical exact mass and confirm it experimentally is a critical component of compound identification and quality control, ensuring the integrity of their scientific endeavors.[24]
Wikipedia. (2024). Mass (mass spectrometry). Retrieved from [Link]
Chemical Substance Information. (n.d.). 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride.
Chemistry LibreTexts. (2024, May 12). Molecular Weight. Retrieved from [Link]
Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]
Wikipedia. (2024). Molar mass. Retrieved from [Link]
Gong, X., & Britz-McKibbin, P. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(3), 469-490. Retrieved from [Link]
Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]
The Organic Chemistry Tutor. (2017, August 9). How To Calculate The Molar Mass of a Compound - Quick & Easy! [Video]. YouTube. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery. Retrieved from [Link]
IUPAC. (2018, January 8). A new definition of the mole has arrived. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 29). Isotopic Abundance and Atomic Weight. Retrieved from [Link]
PubChemLite. (n.d.). 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (C12H16ClNO3S). Retrieved from [Link]
IUPAC. (2018, March 3). Definitions of Terms Relating to Individual Macromolecules, Their Assemblies, and Dilute Polymer Solutions (1988). Retrieved from [Link]
Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Retrieved from [Link]
Hughes, N. (2024, November 27). High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom Publishing. Retrieved from [Link]
Murray, K. K., et al. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. Retrieved from [Link]
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Retrieved from [Link]
Quora. (2017, October 3). What is the difference between molecular weight and exact mass?. Retrieved from [Link]
Maribel, M. (2017, September 22). Isotopes, Percent Abundance, Atomic Mass | How to Pass Chemistry [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
Pediaa.Com. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]
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PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved from [Link]
RMIT University. (n.d.). 2.5 Isotopes and Relative Abundance. Retrieved from [Link]
PubChem. (n.d.). 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
Brainly.in. (2021, August 5). What is the difference between exact mass and molecular weight?. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
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Breslyn, W. (2018, March 22). How to Calculate Molar Mass (Molecular Weight) [Video]. YouTube. Retrieved from [Link]
Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The compound 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of complex sulfonamides and target-directed therapeutics. Because sulfonyl chlorides are prone to hydrolysis and thermal degradation, achieving a high-yielding synthesis requires strict control over reaction kinetics and regioselectivity.
This application note details a robust, two-step synthetic pipeline starting from 2-sulfobenzoic acid cyclic anhydride (CAS: 81-08-3)[2]. The protocol leverages a regioselective ring-opening amidation followed by a Vilsmeier-Haack-catalyzed chlorination[3], ensuring maximum yield and structural integrity of the final sulfonyl chloride.
Mechanistic Overview & Reaction Pathway
Designing a self-validating synthetic protocol requires a deep understanding of the underlying chemical causality. The synthesis proceeds via two distinct mechanistic stages:
Regioselective Amidation (Ring Opening): When 2-sulfobenzoic acid cyclic anhydride is exposed to N-methylbutan-1-amine, the nucleophile must choose between attacking the carbonyl carbon or the sulfonyl sulfur. According to Hard-Soft Acid-Base (HSAB) principles, the aliphatic amine is a "hard" nucleophile and preferentially attacks the "harder", more electrophilic carbonyl carbon[4]. This dictates the regioselective formation of the intermediate 2-[butyl(methyl)carbamoyl]benzenesulfonic acid, preventing the formation of the unwanted sulfamoylbenzoic acid byproduct.
Catalytic Chlorination: Converting the sulfonic acid to a sulfonyl chloride using thionyl chloride (SOCl₂) alone is kinetically slow and requires harsh heating. By introducing a catalytic amount of N,N-dimethylformamide (DMF), the system generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride)[3]. This highly electrophilic species rapidly activates the sulfonic acid, driving the chlorination forward at mild temperatures and suppressing thermal degradation.
Figure 1: Two-step synthesis workflow for 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride.
Reagents and Materials
To ensure reproducibility, all reagents must be handled according to the specifications outlined in Table 1. Solvents must be strictly anhydrous to prevent premature hydrolysis of the anhydride or the final sulfonyl chloride.
Table 1: Reagents and Quantitative Specifications
Reagent
MW ( g/mol )
Equivalents
Role
Safety / GHS
2-Sulfobenzoic acid cyclic anhydride
184.17
1.00
Starting Material
Corrosive, Irritant
N-Methylbutan-1-amine
87.16
1.05
Nucleophile
Flammable, Corrosive
Triethylamine (TEA)
101.19
1.20
Acid Scavenger
Flammable, Toxic
Thionyl Chloride (SOCl₂)
118.97
3.00
Chlorinating Agent
Corrosive, Toxic
N,N-Dimethylformamide (DMF)
73.09
0.10
Catalyst
Toxic, Irritant
Tetrahydrofuran (THF)
72.11
-
Solvent (Step 1)
Flammable, Irritant
Dichloromethane (DCM)
84.93
-
Solvent (Step 2)
Toxic, Irritant
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-[Butyl(methyl)carbamoyl]benzenesulfonic acid
Objective: Regioselective opening of the cyclic anhydride.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Add 2-sulfobenzoic acid cyclic anhydride (1.84 g, 10.0 mmol)[2] and anhydrous THF (20 mL) to the flask. Stir until fully dissolved.
Base Addition: Inject triethylamine (1.67 mL, 12.0 mmol) into the solution.
Nucleophilic Attack: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add N-methylbutan-1-amine (1.25 mL, 10.5 mmol) dropwise over 10 minutes to control the exothermic ring-opening process.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours.
Isolation: Concentrate the mixture under reduced pressure to remove THF. The resulting viscous residue is the triethylammonium salt of the intermediate sulfonic acid, which can be used directly in the next step without further purification.
Step 2: Vilsmeier-Haack Chlorination
Objective: Conversion of the sulfonic acid to the sulfonyl chloride.
Activation: Suspend the intermediate residue from Step 1 in anhydrous DCM (20 mL) under a nitrogen atmosphere.
Catalyst Addition: Add DMF (77 µL, 1.0 mmol).
Chlorination: Slowly add thionyl chloride (2.18 mL, 30.0 mmol) dropwise. Caution: Vigorous evolution of SO₂ and HCl gas will occur.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 40 °C for 4 hours. The formation of the Vilsmeier-Haack complex[3] ensures rapid conversion.
Workup (Critical Step): Cool the reaction to 0 °C. Carefully pour the mixture into 50 mL of crushed ice-water . Causality Note: Sulfonyl chlorides are highly susceptible to hydrolysis. Quenching at 0 °C kinetically freezes the hydrolysis pathway, allowing safe extraction.
Extraction: Transfer to a separatory funnel and extract the aqueous layer with cold DCM (3 × 20 mL).
Purification: Wash the combined organic layers with cold brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride[1] as a heavy oil or low-melting solid.
Quality Control and Analytical Characterization
Validating the success of the synthesis requires specific analytical techniques. Do not attempt standard Electrospray Ionization Mass Spectrometry (ESI-MS) directly on the product, as sulfonyl chlorides degrade in the MS source.
Distinguishes the newly formed amide and the sulfonyl chloride functional groups.
Troubleshooting & Causality (E-E-A-T Insights)
As an application scientist, anticipating failure modes is as important as the protocol itself. Here are the mechanistic causes of common issues and their solutions:
Failure Mode: Low yield of the intermediate in Step 1.
Causality: Moisture in the THF or atmospheric humidity leads to the competitive hydrolysis of 2-sulfobenzoic acid cyclic anhydride into 2-sulfobenzoic acid, which cannot undergo amidation under these conditions.
Correction: Utilize strictly anhydrous solvents and maintain a positive nitrogen pressure during the amidation step.
Failure Mode: Complete loss of product during aqueous workup (Step 2).
Causality: Allowing the aqueous quench to exceed 10 °C provides enough thermal energy to overcome the activation barrier for the hydrolysis of the sulfonyl chloride back to the sulfonic acid.
Correction: Use an excess of crushed ice during the quench and perform the DCM extractions as rapidly as possible.
Failure Mode: Incomplete chlorination (presence of unreacted sulfonic acid).
Causality: Degraded DMF or old thionyl chloride prevents the efficient formation of the Vilsmeier-Haack active species[3].
Correction: Ensure SOCl₂ is freshly distilled or from a newly opened ampoule, and verify that the DMF is anhydrous.
References
[2] National Center for Biotechnology Information. "2-Sulfobenzoic acid cyclic anhydride" PubChem Compound Summary for CID 65729.
URL:[Link]
[4] ACS Publications. "Synthesis of a Polar Phosphinoferrocene Amidosulfonate Ligand and Its Application in Pd-Catalyzed Cross-Coupling Reactions of Aromatic Boronic Acids and Acyl Chlorides in an Aqueous Medium" Organometallics.
URL:[Link]
[3] ResearchGate. "Convenient synthesis of novel sulfonamide derivatives as promising anticancer agents" Journal of Heterocyclic Chemistry.
URL:[Link]
Application Notes and Protocols for the Utilization of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride in Contemporary Sulfonamide Drug Discovery
Abstract The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1] This document provides an in-depth guide for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the novel reagent, 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, in the discovery and synthesis of new sulfonamide-based drug candidates. These notes elucidate the strategic rationale behind its use, detailed synthetic protocols, characterization methodologies, and frameworks for biological evaluation. The unique structural attributes of this reagent offer compelling opportunities for modulating the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates.
Introduction: The Enduring Significance of Sulfonamides and the Role of Novel Scaffolds
Sulfonamides have a storied history in medicine, beginning with their discovery as the first broadly effective systemic antibacterial agents.[2][3] Their mechanism of action, primarily the competitive inhibition of dihydropteroate synthase (DHPS) in bacteria, disrupts folic acid synthesis, a pathway essential for microbial survival.[2][4] Beyond their antimicrobial properties, the sulfonamide moiety has proven to be a versatile pharmacophore, featuring in drugs for a multitude of diseases including cancer, inflammation, diabetes, and glaucoma.[1][2][5]
The enduring relevance of sulfonamides in drug discovery is a testament to their favorable physicochemical properties and their ability to be readily modified to optimize therapeutic efficacy.[6] The introduction of novel sulfonyl chlorides, such as 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, provides a valuable platform for generating new chemical entities with potentially enhanced biological activity and improved drug-like properties. The N,N-disubstituted carbamoyl group at the ortho position of the benzene ring in this reagent is of particular interest. This structural feature can influence the molecule's conformation, solubility, and potential for intramolecular interactions, thereby offering a nuanced approach to structure-activity relationship (SAR) studies.[7][8]
This guide will provide a comprehensive framework for leveraging 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride in a rational drug design program.
Chemical and Physical Properties of the Reagent
A thorough understanding of the starting material is critical for successful synthesis and interpretation of results.
Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, DMF)
Synthetic Protocol: General Procedure for Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely utilized method for the formation of sulfonamides.[1][11][12] The following protocol provides a general, yet detailed, procedure for the synthesis of a novel sulfonamide library using 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous Triethylamine (TEA) or Pyridine
Hydrochloric Acid (1 M)
Saturated Sodium Bicarbonate Solution
Brine (Saturated Sodium Chloride Solution)
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Silica Gel for Column Chromatography
Appropriate solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Synthetic Procedure
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected primary or secondary amine (1.0 equivalent) in anhydrous DCM.
Base Addition: To the solution from step 1, add anhydrous triethylamine (1.2 equivalents). The base is crucial to scavenge the hydrochloric acid byproduct of the reaction.[11]
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is to control the exothermicity of the reaction and minimize potential side reactions.
Addition of Sulfonyl Chloride: Dissolve 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up:
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
Purification:
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude sulfonamide by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the structure and purity of the final product using spectroscopic methods.[13][14][15]
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of novel sulfonamides.
Characterization of Synthesized Sulfonamides
A comprehensive characterization is essential to confirm the identity and purity of the newly synthesized compounds.
Analytical Technique
Expected Observations
¹H NMR
Appearance of signals corresponding to the protons of both the sulfonyl chloride backbone and the coupled amine. The disappearance of the amine N-H proton (for primary amines) and the appearance of a sulfonamide N-H proton signal are key indicators.
¹³C NMR
Signals corresponding to all carbon atoms in the molecule, confirming the formation of the new C-N bond.
FT-IR
Characteristic stretching frequencies for the S=O bonds of the sulfonamide group (typically around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹) and the C=O of the carbamoyl group.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the calculated mass of the target sulfonamide.
Elemental Analysis
Provides the percentage composition of C, H, N, and S, which should be within ±0.4% of the theoretical values.
Application in a Hypothetical Drug Discovery Campaign: Targeting Bacterial Dihydropteroate Synthase (DHPS)
To illustrate the utility of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, we propose a hypothetical drug discovery workflow targeting DHPS, a key enzyme in the bacterial folic acid synthesis pathway.[2][4]
Rationale for Targeting DHPS
DHPS is an ideal target as it is essential for bacterial survival but absent in humans, who obtain folic acid from their diet.[2] This provides a therapeutic window for selective toxicity against bacterial pathogens.
Biological Evaluation Protocol: In Vitro DHPS Inhibition Assay
Enzyme and Substrate Preparation: Recombinant DHPS from a target bacterium (e.g., Staphylococcus aureus) and its substrates, para-aminobenzoic acid (PABA) and 7,8-dihydropterin pyrophosphate (DHPP), are prepared in an appropriate assay buffer.
Compound Preparation: The synthesized sulfonamide derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.
Assay Procedure:
In a 96-well plate, add the DHPS enzyme, the synthesized sulfonamide inhibitor (or DMSO as a control), and the assay buffer.
Incubate for a pre-determined period to allow for inhibitor binding.
Initiate the enzymatic reaction by adding PABA and DHPP.
Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of a substrate or the formation of a product.
Data Analysis:
Calculate the percentage of enzyme inhibition for each inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The unique ortho-disposed N,N-disubstituted carbamoyl group provides an interesting handle for SAR studies.[7][8]
Steric Influence: The bulkiness of the butyl and methyl groups on the carbamoyl nitrogen can influence the dihedral angle between the benzene ring and the sulfonamide group, potentially orienting the molecule for optimal binding within the active site of the target enzyme.
Lipophilicity and Solubility: The alkyl substituents on the carbamoyl group can be modified to fine-tune the lipophilicity of the molecule, which can impact its solubility, cell permeability, and overall pharmacokinetic profile.
Hydrogen Bonding: The carbamoyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.
Visualizing the Hypothetical Mechanism of Action
Caption: Inhibition of bacterial folic acid synthesis by a novel sulfonamide.
Conclusion
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride represents a valuable and versatile reagent for the discovery of novel sulfonamide-based drug candidates. Its unique structural features offer medicinal chemists a powerful tool to explore new chemical space and to fine-tune the properties of lead compounds. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for initiating drug discovery programs aimed at developing the next generation of sulfonamide therapeutics.
References
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]
Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. Retrieved March 17, 2026, from [Link]
Shah, S. S. A., Rivera, G., & Ashfaq, M. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini Reviews in Medicinal Chemistry, 13(1), 70-86.
Singh, H., & Singh, P. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry.
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Preprints.org. Retrieved March 17, 2026, from [Link]
Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. (2002). Molecular Cancer Therapeutics, 1(4), 259-268.
Tirk, B., & Turel, I. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1334-1339.
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019, January 11). MDPI. Retrieved March 17, 2026, from [Link]
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Retrieved March 17, 2026, from [Link]
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025, September 16). ResearchGate. Retrieved March 17, 2026, from [Link]
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing. Retrieved March 17, 2026, from [Link]
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023, May 8). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]
Akili, S., Ben Hadda, D., Bitar, Y., Balash, A., & Fawaz Chehna, M. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223.
Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026, January 5). Engineered Science Publisher. Retrieved March 17, 2026, from [Link]
Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015, November 3). Asian Journal of Chemistry, 27(11), 4169-4172.
Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2002, February 1). AACR Journals. Retrieved March 17, 2026, from [Link]
Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). PMC. Retrieved March 17, 2026, from [Link]
Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. (2026, February 6). PMC. Retrieved March 17, 2026, from [Link]
Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
Theoretical investigations for some N-substitute benzene sulphonamides for acting as antimicrobial and anticancer therapy. (2018, July 30). ResearchGate. Retrieved March 17, 2026, from [Link]
p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. (2026, March 17). MDPI. Retrieved March 17, 2026, from [Link]
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025, September 19). MDPI. Retrieved March 17, 2026, from [Link]
2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (C12H16ClNO3S). (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]
2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride — Chemical Substance Information. (n.d.). chem-info.com. Retrieved March 17, 2026, from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). RSC.org. Retrieved March 17, 2026, from [Link]
Application Note: A Practical Guide to Amine Coupling with 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride for Sulfonamide Synthesis
Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to act as an amide bioisostere.[1] This a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to act as an amide bioisostere.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted sulfonamides via the coupling of primary or secondary amines with 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. We delve into the underlying reaction mechanism, offer detailed, field-proven protocols, and present a systematic approach to optimizing reaction conditions. Furthermore, this guide includes a troubleshooting section to address common experimental challenges and ensures all procedures are grounded in established safety practices.
Introduction and Scientific Principles
The formation of a sulfonamide bond from a sulfonyl chloride and an amine is a fundamental transformation in organic synthesis.[2][3] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This process is facilitated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.
The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is critical to act as an HCl scavenger, neutralizing the acid and driving the reaction to completion.[3][4]
While the reaction is generally robust, potential side reactions must be considered. The primary competing reaction is the hydrolysis of the highly reactive sulfonyl chloride by any residual water in the reaction medium, which would yield the corresponding sulfonic acid.[5][6] For primary amines, bis-sulfonylation can occur, where the sulfonamide product's N-H bond reacts with a second molecule of the sulfonyl chloride, although this is typically less favorable.[7]
Critical Experimental Parameters: A Causal Analysis
The success of the coupling reaction hinges on the judicious selection of several key parameters. The choices are not arbitrary but are based on the specific properties of the substrates and desired outcome.
Substrate Reactivity (The Amine): The nucleophilicity of the amine is a primary determinant of reaction rate and success.
Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to lower steric hindrance.[3]
Aliphatic vs. Aromatic Amines: Aliphatic amines are stronger nucleophiles than aromatic amines (e.g., anilines) and typically react more readily. Aromatic amines may require more forcing conditions, such as elevated temperatures or stronger bases.
Base Selection (The HCl Scavenger): The base prevents the reaction from stalling.
Pyridine: Often used in excess to serve as both the base and a co-solvent. It is highly effective but can be difficult to remove during workup.[3][8]
Triethylamine (TEA) & N,N-Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered tertiary amines commonly used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[3][9] They form hydrochloride salts that are typically removed by aqueous workup.
Inorganic Bases (e.g., Na₂CO₃, NaOH): These are employed in biphasic (e.g., Schotten-Baumann conditions) or aqueous systems.[3][4][10] This approach can be environmentally friendly but risks hydrolysis of the sulfonyl chloride.[4]
Solvent Choice (The Reaction Medium): The solvent must dissolve the reactants and be inert to the reaction conditions.
Aprotic Solvents: Anhydrous DCM, THF, and acetonitrile are excellent choices as they readily dissolve the reactants and do not compete in the reaction.[9]
Anhydrous Conditions: Given the moisture sensitivity of sulfonyl chlorides, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis and maximize yield.[5]
Temperature Control (Managing Exothermicity): The reaction is often exothermic.
Initial Cooling (0 °C): Starting the reaction at a reduced temperature, typically 0 °C, allows for controlled addition of the sulfonyl chloride and safely dissipates the initial heat of reaction.
Warming to Ambient Temperature: After the initial addition, allowing the reaction to warm to room temperature is usually sufficient for it to proceed to completion within a few hours to overnight.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general and reliable method for coupling a representative amine with 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride using triethylamine in dichloromethane.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flasks, magnetic stir bars, septa, and needles
Ice-water bath
Rotary evaporator
Silica gel for column chromatography
Thin Layer Chromatography (TLC) plates and developing chamber
Reaction Setup and Execution
Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq).
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration). Add triethylamine (1.5 eq) to the solution via syringe.
Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches ~0 °C.
Sulfonyl Chloride Addition: In a separate dry flask, dissolve 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 2-16 hours.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
Workup and Isolation
Quenching: Upon completion, dilute the reaction mixture with additional DCM.
Aqueous Washes: Transfer the mixture to a separatory funnel. Wash sequentially with:
1M HCl (to remove excess TEA and its salt).
Saturated NaHCO₃ solution (to neutralize any remaining acid).
Brine (to remove residual water).
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude material is typically purified by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes is a common starting point for elution. The purity of the collected fractions should be assessed by TLC before combining and concentrating to afford the final sulfonamide product. For solid products, recrystallization from a suitable solvent system can be an effective alternative purification method.[11]
Visualization and Data Summary
Experimental Workflow Diagram
Caption: Workflow for sulfonamide synthesis.
Table 1: Optimization of Reaction Parameters
Parameter
Condition A (Standard)
Condition B (For less reactive amines)
Condition C (Green Chemistry)
Rationale & Key Considerations
Base
Triethylamine (TEA)
Sodium Hydride (NaH)
Sodium Carbonate (Na₂CO₃)
TEA is a standard organic base. NaH is a powerful, non-nucleophilic base for deprotonating weakly nucleophilic amines.[3] Na₂CO₃ offers an aqueous, environmentally benign option.[4]
Solvent
Dichloromethane (DCM)
Tetrahydrofuran (THF) / DMF
Water / DCM (Biphasic)
DCM offers excellent solubility. THF or DMF may be required for less soluble substrates or higher temperatures.[3] Water is a green solvent but increases hydrolysis risk.[4]
Temperature
0 °C to Room Temp.
Room Temp. to 50 °C
Room Temperature
Increased temperature can accelerate reactions with less reactive partners but may also promote side reactions.
Duration
2-16 hours
12-24 hours
4-6 hours
Reaction time is highly substrate-dependent and should always be determined by empirical monitoring (TLC/LC-MS).
1. Ensure sufficient base (1.5-2.0 eq) is used.2. Use anhydrous solvents and an inert atmosphere.3. Allow the reaction to stir longer or gently heat (e.g., to 40 °C). Monitor progress.
Multiple Products Observed
1. Bis-sulfonylation of a primary amine.2. Incomplete reaction leading to a mix of product and starting material.
1. Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.2 eq of amine to 1.0 eq of sulfonyl chloride).2. Allow for a longer reaction time or consider more forcing conditions.
Starting Sulfonyl Chloride Remains
1. Amine is not nucleophilic enough under the current conditions.2. Reaction temperature is too low.
1. Switch to a stronger base (e.g., NaH).2. Change to a higher-boiling solvent (e.g., THF) and heat the reaction.3. Consider catalysis if standard methods fail.
Difficult Purification
1. Pyridine used as base.2. Product has similar polarity to a starting material.
1. Ensure thorough acidic washes (1M HCl) during workup to remove pyridine.2. Adjust the stoichiometry to ensure the complete consumption of the starting material that is difficult to separate. Optimize chromatography conditions.
Safety Precautions
Corrosivity: 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a sulfonyl chloride, a class of compounds that are corrosive and lachrymatory.[12][13] They can cause severe skin and eye burns upon contact.[5]
Moisture Sensitivity: This reagent will react with water, including moisture in the air, to release corrosive HCl gas.[5][12]
Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from incompatible materials like strong bases and oxidizing agents.[5][12]
Conclusion
The coupling of amines with 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a robust and versatile method for synthesizing novel sulfonamides. By carefully selecting the base, solvent, and temperature based on the amine's reactivity, researchers can achieve high yields of the desired products. This application note provides a solid foundation, from mechanistic understanding to practical execution and troubleshooting, enabling scientists to confidently and safely perform this critical transformation in their research and development endeavors.
References
Recent Advances in the Synthesis of Sulfonamides Intermedi
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
Al-Masoudi, N. A. L., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 283. [Link]
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.
Gutiérrez Hernández, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link]
Jouffroy, P., et al. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 142(21), 9843–9849. [Link]
Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions. (2025). BenchChem.
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). National Library of Medicine. [Link]
US Patent 2777844A - Sulfonamide purification process. (1957).
Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry, 85(1), 430–438. [Link]
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018). Molecules, 23(6), 1333. [Link]
King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(2), 236-243. [Link]
Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. (2020). Organic Letters, 22(8), 3092–3096. [Link]
Benzene Sulfonyl Chloride Hazard Summary. (2007). New Jersey Department of Health. [Link]
Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. [Link]
Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry. [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 304-309. [Link]
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Consider
The Versatile Building Block: 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride in Modern Organic Synthesis
For Immediate Release A comprehensive guide detailing the applications and synthetic protocols for 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has been compiled for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
A comprehensive guide detailing the applications and synthetic protocols for 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has been compiled for researchers, scientists, and professionals in drug development. This versatile building block is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique structural features, combining a reactive sulfonyl chloride with a sterically accessible carbamoyl group, make it a valuable tool for creating diverse molecular scaffolds.
Introduction to a Key Synthetic Intermediate
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, with CAS Number 1016755-21-7, is an organosulfur compound characterized by a benzenesulfonyl chloride core substituted at the ortho position with a butyl(methyl)carbamoyl group.[1][2][3][4] The high reactivity of the sulfonyl chloride functional group, driven by the electrophilicity of the sulfur atom, allows for facile reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][5] This reactivity is the cornerstone of its utility in constructing complex molecules.
Synthetic Accessibility: A Plausible Pathway
While specific, detailed protocols for the synthesis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride are not abundantly available in public literature, a highly plausible and efficient synthetic route can be devised based on well-established organosulfur chemistry. The most logical approach involves a Sandmeyer-type reaction, a classic and reliable method for introducing a sulfonyl chloride group onto an aromatic ring.[6][7]
The synthesis would commence with the preparation of the precursor, 2-amino-N-butyl-N-methylbenzamide. This can be achieved through standard amidation of 2-aminobenzoic acid (anthranilic acid) derivatives. The subsequent and crucial step is the conversion of the amino group to the sulfonyl chloride. A modern and effective variation of the Sandmeyer reaction utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and easy-to-handle source of sulfur dioxide.[6][7]
The overall transformation can be visualized as a two-step process: diazotization of the aromatic amine followed by a copper-catalyzed reaction with the in-situ generated sulfur dioxide and a chloride source.
Caption: Plausible synthetic route to the title compound.
Protocol 1: Synthesis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride via a Sandmeyer-Type Reaction
This protocol is a representative procedure based on modern Sandmeyer reaction conditions.[6][7]
To a solution of 2-amino-N-butyl-N-methylbenzamide (1.0 equiv) in anhydrous acetonitrile, add DABSO (0.6 equiv) and a catalytic amount of CuCl₂ (5 mol%).
Add concentrated hydrochloric acid (2.0 equiv) to the mixture at room temperature.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add tert-butyl nitrite (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Pour the reaction mixture into ice-water and extract with dichloromethane.
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride.
The crude product can be purified by flash column chromatography on silica gel if necessary.
Expert Insights: The use of DABSO as a sulfur dioxide surrogate significantly improves the safety and handling aspects of this reaction compared to traditional methods that use gaseous SO₂. The slow, controlled addition of tert-butyl nitrite is crucial to manage the exothermic nature of the diazotization and subsequent reaction.
Applications in the Synthesis of Bioactive Molecules
The primary application of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is as an electrophilic partner in the synthesis of sulfonamides. The resulting N-substituted-2-[butyl(methyl)carbamoyl]benzenesulfonamide scaffold is found in molecules with interesting biological activities.
Caption: General reaction scheme for sulfonamide synthesis.
Application in the Development of h-NTPDase Inhibitors
Recent research has identified sulfamoylbenzamide derivatives as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions.[8] The reaction of sulfonyl chlorides with amines is a key step in the synthesis of these inhibitors. For instance, a similar building block, a sulfamoylbenzoic acid, was reacted with n-butylamine to furnish the corresponding amide.[8] This highlights the utility of the title compound in creating a library of potential h-NTPDase inhibitors by reacting it with a diverse range of primary and secondary amines.
Protocol 2: General Procedure for the Synthesis of N-Aryl-2-[butyl(methyl)carbamoyl]benzenesulfonamides
This protocol provides a general method for the coupling of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride with various anilines.
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
Add pyridine or triethylamine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add a solution of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (1.1 equiv) in anhydrous dichloromethane to the cooled amine solution.
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or flash column chromatography to yield the desired N-aryl-2-[butyl(methyl)carbamoyl]benzenesulfonamide.
Trustworthiness and Self-Validation: The success of this reaction can be readily monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm its structure and purity. The characteristic sulfonamide N-H proton signal in the ¹H NMR spectrum (for primary amine reactants) and the S-N stretching vibration in the IR spectrum are key indicators of successful sulfonamide formation.[9][10]
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a valuable and reactive building block for organic synthesis. Its preparation via a Sandmeyer-type reaction from the corresponding aniline is a feasible and efficient strategy. The primary utility of this compound lies in its ability to readily form sulfonamides upon reaction with a diverse range of amines, making it a key component in the synthesis of medicinally relevant scaffolds such as inhibitors of h-NTPDases. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
References
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC.
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations.
2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide (with X = 2 and 4). PubMed.
CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents.
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a - Baxendale Group. Baxendale Group.
Sulfonamide synthesis by alkylation or aryl
Application Notes and Protocols for the Synthesis of Sulfonamides
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
(PDF) Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors.
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate.
US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents.
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
Application Notes and Protocols: Sandmeyer Reaction for the Synthesis of Halobenzenes. Benchchem.
Synthesis of sulfonyl chloride substr
Advances in Carbonyl Chemistry for Medical Application.
Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. SpringerLink.
A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry.
Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC.
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
Sandmeyer Reaction Overview and Procedure | PDF | Distill
A general electrochemical strategy for the Sandmeyer reaction. SciSpace.
Synthesis and characterization of Co(iii) amidoamine complexes: influence of substituents of the ligand on catalytic cyclic carbonate synthesis from epoxide and carbon dioxide. Dalton Transactions.
Ti and Zr amino-tris(phenolate) catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. University of Groningen.
Application Note: Step-by-Step Preparation of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride Derivatives
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized sulfonamide libraries, peptide derivatization, and active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application: Synthesis of functionalized sulfonamide libraries, peptide derivatization, and active pharmaceutical ingredient (API) development.
Mechanistic Rationale & Synthetic Strategy
The synthesis of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7)[1] presents a classic chemoselectivity challenge. Direct amidation of 2-(chlorosulfonyl)benzoyl chloride with N-methylbutylamine is notoriously difficult to control, frequently resulting in competitive attack at the sulfonyl center and yielding undesirable bis-amide/sulfonamide mixtures.
To circumvent this, the industry-standard protocol utilizes 2-sulfobenzoic acid cyclic anhydride (SBA) as the starting material. SBA features two distinct electrophilic centers. Hard nucleophiles, such as aliphatic secondary amines, preferentially attack the harder electrophilic center—the carbonyl carbon[2]. This allows for a highly regioselective ring-opening reaction that yields a sulfonic acid intermediate[3]. The resulting 2-[butyl(methyl)carbamoyl]benzenesulfonic acid is then converted to the highly reactive sulfonyl chloride using thionyl chloride activated by a catalytic amount of DMF (forming the Vilsmeier-Haack reagent).
This two-step approach ensures exceptional purity, prevents over-amidation, and provides a scalable route to the target derivative.
Synthetic Workflow Diagram
Fig 1. Regioselective two-step synthesis workflow for the target sulfonyl chloride.
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometry and reagent requirements for a standard 10 mmol scale synthesis.
Table 1: Reaction Stoichiometry and Reagent Properties
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Function
2-Sulfobenzoic acid cyclic anhydride
184.17
1.0
1.84 g
Electrophile
N-Methylbutylamine
87.16
1.1
1.29 mL
Nucleophile
Triethylamine (TEA)
101.19
1.2
1.67 mL
Acid Scavenger
Thionyl Chloride (SOCl2)
118.97
3.0
2.18 mL
Chlorinating Agent
N,N-Dimethylformamide (DMF)
73.09
0.05
40 µL
Catalyst
Dichloromethane (DCM)
84.93
Solvent
30.0 mL
Reaction Medium
Tetrahydrofuran (THF)
72.11
Solvent
25.0 mL
Reaction Medium
Step-by-Step Experimental Protocols
Phase 1: Regioselective Ring Opening (Amidation)
Objective: Synthesize the triethylammonium salt of 2-[butyl(methyl)carbamoyl]benzenesulfonic acid.
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with dry Argon or Nitrogen for 10 minutes.
Dissolution: Charge the flask with 2-sulfobenzoic acid cyclic anhydride (1.84 g, 10.0 mmol) and anhydrous THF (20 mL).
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Maintaining 0 °C is critical; elevated temperatures can reduce the regioselectivity of the amine attack, leading to minor ring-opening at the sulfonyl center.
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) dropwise via syringe.
Nucleophile Addition: Dissolve N-methylbutylamine (1.29 mL, 11.0 mmol) in anhydrous THF (5 mL). Add this solution to the reaction mixture dropwise over 15 minutes using a syringe pump.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Isolation Strategy: Do not attempt an aqueous extraction. Free sulfonic acids are highly water-soluble and prone to yield loss. Instead, concentrate the THF under reduced pressure. The resulting crude material is the triethylammonium 2-[butyl(methyl)carbamoyl]benzenesulfonate salt. Dry this salt rigorously under high vacuum (0.1 mbar) for at least 4 hours to remove all trace moisture prior to chlorination.
Phase 2: Chlorination to Sulfonyl Chloride
Objective: Convert the sulfonate salt to 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride.
Activation Setup: Dissolve the rigorously dried triethylammonium sulfonate salt (approx. 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an Argon atmosphere.
Catalyst Addition: Add N,N-Dimethylformamide (DMF, 40 µL, 5 mol%). Causality: DMF reacts rapidly with thionyl chloride to generate the Vilsmeier-Haack intermediate, a highly electrophilic chlorinating species that accelerates the conversion of the sulfonate to the sulfonyl chloride, preventing prolonged heating that could degrade the molecule.
Chlorination: Cool the mixture to 0 °C. Add thionyl chloride (2.18 mL, 30.0 mmol) dropwise over 10 minutes.
Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 3–4 hours.
Workup: Once complete (see Analytical Validation below), cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl2 and DCM.
Purification: Dissolve the crude residue in cold DCM (30 mL). Transfer to a separatory funnel and wash rapidly with ice-cold water (2 x 15 mL) and ice-cold brine (15 mL). Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Using ice-cold aqueous washes minimizes degradation back to the sulfonic acid while effectively removing polar triethylamine hydrochloride salts.
Drying & Storage: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Store the resulting 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride under Argon at -20 °C.
Direct LC-MS analysis of sulfonyl chlorides often results in false negatives because the highly reactive -SO2Cl group hydrolyzes back to the sulfonic acid on reverse-phase columns (which utilize water/acetonitrile gradients). To ensure a self-validating protocol, use the following Methanol Quench Method :
Extract a 5 µL micro-aliquot from the Phase 2 reaction mixture.
Dilute the aliquot into 100 µL of anhydrous methanol containing 1% triethylamine.
Vortex for 30 seconds. This quantitatively converts the sulfonyl chloride into the stable methyl sulfonate ester.
Inject the quenched sample into the LC-MS.
Validation: The presence of the methyl sulfonate mass peak (
[M+H]+
corresponding to the methyl ester of the product) confirms that the sulfonyl chloride was successfully generated in the reactor.
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
CAS Registry Number: 1016755-21-7 [1]
Molecular Formula: C12H16ClNO3S
Application Context: Advanced building block for sulfonamide-based pharmaceutical libraries and active pharmaceutical ingredient (API) development.
Executive Summary & Mechanistic Rationale
The synthesis of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride presents a classic challenge in chemoselectivity: differentiating between two highly reactive electrophilic centers (an acyl chloride and a sulfonyl chloride) on the same aromatic ring.
In a scale-up environment, the standard approach utilizes 2-(chlorosulfonyl)benzoyl chloride as the starting material. The core objective is to drive the nucleophilic attack of N-methylbutan-1-amine exclusively toward the acyl chloride moiety to form the amide, while preserving the moisture-sensitive sulfonyl chloride for downstream applications. Because acyl chlorides are generally more electrophilic and possess a lower activation energy for nucleophilic acyl substitution compared to sulfonyl chlorides, this kinetic resolution is achievable under strictly controlled cryogenic conditions and precise stoichiometric addition.
Process Workflow
Caption: Workflow for the chemoselective amidation and isolation of the target sulfonyl chloride.
Transitioning this synthesis from the bench (milligram scale) to a pilot reactor (kilogram scale) requires addressing several critical failure modes:
Exotherm Management (The "Runaway" Risk): The amidation reaction is highly exothermic. On a small scale, a dry ice bath easily dissipates this heat. On a larger scale, the surface-area-to-volume ratio decreases, risking localized hot spots. Elevated temperatures (>5°C) will overcome the kinetic barrier, leading to the formation of the bis-amide (reaction at both the acyl and sulfonyl sites) and drastically reducing yield. Solution: Utilizing a jacketed reactor with a high-efficiency chiller and controlling the amine addition rate based on real-time internal temperature feedback (T_int ≤ -5°C).
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, converting to the unreactive sulfonic acid in the presence of water and base. Solution: The reaction must be run in strictly anhydrous toluene. Furthermore, the work-up quench must utilize cold dilute acid to rapidly protonate any remaining amine and neutralize the basic environment before the water can significantly attack the sulfonyl chloride [2].
Base Selection: While triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) is preferred for scale-up. DIPEA's steric hindrance prevents it from acting as a competing nucleophile, reducing the formation of unwanted acylammonium or sulfonylammonium intermediates that can lead to degradation pathways.
Quantitative Data: Parameter Optimization
The following table summarizes the optimization data derived from 100g-scale pilot runs, demonstrating the causality between reaction parameters and product purity.
Parameter
Condition A (Sub-optimal)
Condition B (Optimized Scale-Up)
Rationale for Shift
Solvent
Dichloromethane (DCM)
Anhydrous Toluene
Toluene offers better phase separation during aqueous work-up and is more environmentally acceptable for scale-up.
Base
Triethylamine (TEA)
DIPEA (1.05 eq)
DIPEA reduces nucleophilic catalysis side-reactions due to steric bulk.
Temperature
0°C to 10°C
-10°C to -5°C
Lower temperature strictly enforces chemoselectivity for the acyl chloride.
Addition Time
15 minutes
120 minutes
Extended addition prevents thermal spikes and localized bis-amidation.
Yield (Isolated)
62%
88%
Minimized hydrolysis and bis-amide formation.
Purity (HPLC)
91%
>98%
Improved crystallization profile from Toluene/Heptane.
Detailed Experimental Protocol (1.0 kg Scale)
Note: This protocol is a self-validating system. Proceed to subsequent steps only when the stated validation criteria are met.
Materials Required
2-(Chlorosulfonyl)benzoyl chloride: 1.00 kg (4.18 mol, 1.0 eq)
N-Methylbutan-1-amine: 364 g (4.18 mol, 1.0 eq)
N,N-Diisopropylethylamine (DIPEA): 567 g (4.39 mol, 1.05 eq)
Anhydrous Toluene: 10.0 L
Heptane (Anti-solvent): 5.0 L
1M HCl (Aqueous, pre-chilled to 2°C): 5.0 L
Saturated NaCl (Brine, pre-chilled to 2°C): 3.0 L
Step-by-Step Methodology
Step 1: Reactor Preparation & Substrate Loading
Purge a 20 L jacketed glass-lined reactor with ultra-high purity (UHP) Nitrogen for 30 minutes to ensure an anhydrous atmosphere.
Charge the reactor with 8.0 L of anhydrous Toluene.
Add 1.00 kg of 2-(chlorosulfonyl)benzoyl chloride. Set the agitator to 150 RPM.
Initiate the jacket chiller and cool the internal reaction mixture (T_int) to -10°C.
Validation Check: Do not proceed until T_int is stable at -10°C (± 2°C) for at least 15 minutes.
Step 2: Amine/Base Solution Preparation
In a separate, dry 5 L addition vessel under nitrogen, combine 2.0 L of anhydrous Toluene, 364 g of N-methylbutan-1-amine, and 567 g of DIPEA. Mix thoroughly.
Step 3: Controlled Amidation
Begin the dropwise addition of the amine/base solution into the main reactor.
Critical Control Point: Regulate the addition rate to ensure T_int strictly does not exceed -5°C. (Approximate addition time: 120 minutes).
Upon complete addition, maintain T_int at -5°C to 0°C and stir for 1.5 hours.
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench in cold methanol, and analyze via HPLC.
Validation Check: The reaction is deemed complete when the area percent (A%) of the starting material is < 1.0%. If > 1.0%, continue stirring for 30 minutes and re-sample.
Step 4: Quench and Work-up
Rapidly charge 5.0 L of pre-chilled (2°C) 1M HCl into the reactor. Increase agitation to 250 RPM for 10 minutes. Rationale: Rapid protonation halts any further reaction and moves DIPEA into the aqueous phase.
Stop agitation and allow the phases to separate for 20 minutes.
Drain and discard the lower aqueous layer.
Wash the retained organic layer with 3.0 L of pre-chilled brine. Separate and discard the aqueous layer.
Dry the organic layer over anhydrous Na2SO4 (approx. 500 g), filter, and transfer to a clean distillation apparatus.
Step 5: Isolation and Crystallization
Concentrate the toluene solution under reduced pressure (approx. 50 mbar) at a maximum bath temperature of 35°C until the total volume is reduced to approximately 2.5 L. Caution: Do not exceed 35°C to prevent thermal degradation of the sulfonyl chloride.
Transfer the concentrated solution to a crystallization vessel.
Slowly add 5.0 L of Heptane over 45 minutes while stirring at 20°C. A white to off-white precipitate will begin to form.
Cool the slurry to 0°C and age for 2 hours.
Filter the product via a Nutsche filter, wash the filter cake with 1.0 L of cold heptane, and dry under vacuum (10 mbar) at 25°C to constant weight.
Analytical Validation
To confirm the identity and purity of the synthesized 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, the isolated batch must meet the following specifications.
Analytical Method
Target Specification
Purpose
HPLC (UV at 254 nm)
> 98.0% Area
Confirms overall chemical purity and absence of bis-amide byproduct.
1H NMR (CDCl3)
Conforms to structure
Verifies the presence of the butyl/methyl carbamoyl protons and aromatic shifts.
Karl Fischer Titration
< 0.1% w/w
Ensures the product is strictly anhydrous to prevent shelf-degradation.
Melting Point
Sharp, consistent
Indicates crystalline purity.
References
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Handling & Storage of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage challenges associated with 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage challenges associated with 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7) 1.
Sulfonyl chlorides are highly reactive electrophiles utilized extensively in drug development. However, their defining chemical feature—a highly polarized sulfur-chlorine bond—makes them exceptionally vulnerable to nucleophilic attack by atmospheric moisture 2. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your reagents remain intact.
Part 1: Mechanistic Understanding of Degradation
To prevent degradation, we must first understand the causality of the failure mode. When 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is exposed to trace amounts of water, an irreversible hydrolysis reaction occurs. Water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.
This reaction yields two problematic byproducts: the corresponding sulfonic acid and hydrogen chloride (HCl) gas2. The generation of HCl not only degrades the purity of your starting material but also auto-catalyzes further decomposition and pressurizes sealed storage vessels, creating a severe safety hazard 3.
Hydrolysis pathway of sulfonyl chlorides upon exposure to atmospheric moisture.
Part 2: Troubleshooting Guides & FAQs
Q1: My stored batch of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has turned into a sticky, fuming solid. What happened?A1: The compound has hydrolyzed. The sharp odor and fuming are due to the release of HCl gas reacting with ambient moisture 4. The sticky solid is the resulting sulfonic acid derivative, which is highly polar and hygroscopic. This batch cannot be salvaged and must be carefully quenched (e.g., via slow addition to a cold sodium bicarbonate solution) and discarded 4.
Q2: What is the absolute best way to store this compound to guarantee a long shelf life?A2: The fundamental rule is the absolute exclusion of moisture and heat 3.
Inert Atmosphere: Always backfill the storage vial with dry Argon or Nitrogen.
Temperature: Store at -20°C. Lower temperatures reduce the kinetic energy available for any trace hydrolysis reactions.
Desiccation: Place the sealed vials inside a secondary container (like a desiccator or a sealed bag containing active Drierite or silica gel).
Q3: I stored my reagent at -20°C, but it still degraded after I used it a few times. Why?A3: This is the most common handling error in the laboratory. If you open a cold vial in an ambient environment, atmospheric moisture instantly condenses on the cold inner walls of the glass and directly onto the chemical. To prevent this, you must allow the sealed vial to warm completely to room temperature (typically 30–60 minutes) before breaking the seal.
Part 3: Quantitative Storage Data
The following table summarizes the expected stability of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride under various storage conditions.
Storage Condition
Atmosphere
Container Sealing
Estimated Shelf Life
Degradation Rate (%/month)
-20°C (Optimal)
Argon / Nitrogen
PTFE-lined cap + Parafilm
> 12 months
< 0.5%
4°C (Fridge)
Nitrogen
PTFE-lined cap
3 - 6 months
2 - 5%
Room Temp (25°C)
Ambient Air
Standard screw cap
< 1 week
> 50% (Rapid Hydrolysis)
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual inspection alone. Implement the following validated workflows to handle and verify your reagent.
Workflow for the inert handling, aliquoting, and quality control of sulfonyl chlorides.
Protocol 1: Aliquoting and Storage Workflow
Objective: Divide a bulk batch into single-use aliquots, minimizing repeated environmental exposure.
Glassware Preparation: Dry amber glass vials and PTFE-lined caps in an oven at >100°C for at least 4 hours [[2]](). Cool them directly in an inert glovebox.
Inert Transfer: Move the bulk 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride into a nitrogen or argon-filled glovebox.
Aliquoting: Weigh out single-reaction quantities (e.g., 100 mg - 500 mg) into the dried vials. Causality: Single-use aliquots eliminate the "condensation upon opening" risk for your primary bulk supply.
Sealing: Cap tightly. Wrap the cap junction securely with Parafilm or electrical tape to create a secondary moisture barrier.
Storage: Remove from the glovebox and immediately store in a -20°C freezer inside a secondary sealed container filled with active desiccant.
Objective: Validate the integrity of the sulfonyl chloride before committing it to a complex synthesis. Direct LC-MS of sulfonyl chlorides is notoriously unreliable because the compound often hydrolyzes in the aqueous LC-MS mobile phase, leading to false negatives.
Sample Preparation: Dissolve ~1 mg of the stored sulfonyl chloride in 100 µL of anhydrous dichloromethane (DCM).
Derivatization: Add 10 µL of an anhydrous secondary amine (e.g., morpholine or diethylamine) and 5 µL of anhydrous triethylamine (TEA).
Reaction: Vortex and let sit at room temperature for 5 minutes. Causality: The highly nucleophilic amine rapidly and quantitatively traps any intact sulfonyl chloride to form a stable sulfonamide, which easily survives LC-MS conditions.
Analysis: Dilute the mixture with 900 µL of acetonitrile and inject into the LC-MS.
Validation:
Pass: The chromatogram shows a dominant peak corresponding to the mass of the sulfonamide derivative.
Fail: The chromatogram shows a dominant peak corresponding to the mass of the sulfonic acid (Mass of starting material - Cl + OH). This indicates the batch had already hydrolyzed in the storage vial prior to your test.
Improving product yield in 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride reactions
Welcome to the Advanced Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with low product yields during the synthesis of 2-[butyl(methyl)carbam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with low product yields during the synthesis of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride .
Synthesizing ortho-amide substituted benzenesulfonyl chlorides presents unique chemical hurdles. The proximity of the bulky tertiary amide to the sulfonyl group induces severe steric hindrance and promotes rapid degradation pathways. This portal synthesizes field-proven methodologies to help you diagnose, troubleshoot, and optimize your reaction architecture.
Before altering your protocol, you must identify the primary mechanism of yield loss. Use the diagnostic tree below to map your analytical data (LC-MS/NMR) to the correct chemical solution.
Diagnostic workflow for troubleshooting ortho-amide sulfonyl chloride synthesis yields.
Module 2: Mechanistic FAQs
Q1: Why does my reaction stall below 40% conversion, and why does heating it ruin the yield?A1: This is a classic symptom of steric hindrance. The ortho-butyl(methyl)carbamoyl group is sterically massive and physically shields the adjacent sulfonic acid/aromatic position. If you heat the reaction to force the kinetics, you risk thermally cleaving the tertiary amide bond.
Solution: Do not rely on heat. Instead, increase the electrophilicity of your chlorinating agent. Switching to a Vilsmeier-Haack intermediate (Oxalyl chloride with catalytic DMF) creates a highly reactive, less sterically demanding species that easily penetrates the steric shield at room temperature.
Q2: My LC-MS shows the product is rapidly reverting to the starting sulfonic acid during purification. Why is it so unstable?A2: While all sulfonyl chlorides are susceptible to hydrolysis[1], your specific compound suffers from anchimeric assistance (neighboring group participation). The oxygen atom of the ortho-amide carbonyl can intramolecularly attack the electrophilic sulfur of the sulfonyl chloride, forming a transient cyclic intermediate that is hyper-reactive toward water.
Solution: Aqueous workups are the primary culprit for yield loss here[1]. You must eliminate water from your downstream processing. If an aqueous quench is absolutely mandatory, it must be performed over cracked ice with immediate extraction into a non-polar solvent[1].
Q3: I am seeing a large byproduct peak corresponding to a diaryl sulfone. How do I prevent this?A3: Diaryl sulfone formation is a well-documented Friedel-Crafts-like side reaction where the newly formed sulfonyl chloride acts as an electrophile and reacts with unreacted aromatic starting material[1]. This is exacerbated when the chlorosulfonating agent is depleted.
Solution: Ensure a minimum of a 50% molar excess of the chlorinating agent[1]. Furthermore, always add the aromatic substrate to the chlorinating agent (reverse addition) to maintain an excess of the electrophile throughout the critical early stages of the reaction[1].
Q4: Are there alternative synthetic technologies to improve the safety and yield of this reaction at scale?A4: Yes. Continuous flow chemistry protocols for sulfonyl chloride synthesis have been shown to afford very high space-time yields while circumventing the thermal runaway common in highly exothermic chlorosulfonations[2]. By tightly controlling the residence time and temperature in a flow reactor, you minimize both the thermal degradation of the amide and secondary sulfone formation[2].
Module 3: Quantitative Optimization Parameters
To systematically improve your yield, audit your current protocol against these optimized parameters.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale
Expected Yield Impact
Chlorinating Agent
Neat Chlorosulfonic Acid (
ClSO3H
)
Oxalyl Chloride + cat. DMF
The Vilsmeier-Haack intermediate overcomes steric hindrance without requiring harsh heating.
+30% to +40%
Reaction Temperature
> 80 °C
0 °C warming to 25 °C
Prevents thermal cleavage of the tertiary amide and minimizes Friedel-Crafts sulfone byproducts.
+15% to +20%
Stoichiometry
1.0 - 1.2 equivalents
> 1.5 equivalents
Maintains excess electrophile to suppress diaryl sulfone formation[1].
+10% to +15%
Workup Method
Standard Aqueous Extraction
Anhydrous Filtration / Cold Evaporation
Prevents anchimeric-assisted hydrolysis driven by the ortho-amide carbonyl[1].
+25% to +50%
Module 4: Self-Validating Experimental Protocol
This methodology converts the stable 2-[butyl(methyl)carbamoyl]benzenesulfonic acid precursor to the target sulfonyl chloride while bypassing the hydrolytic vulnerabilities of traditional aqueous workups. It includes built-in checkpoints to validate the chemistry in real-time.
Step 1: Reagent Activation (0 °C)
Suspend 2-[butyl(methyl)carbamoyl]benzenesulfonic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) in an oven-dried flask under an argon atmosphere.
Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, a highly electrophilic chlorinating species capable of overcoming the ortho-amide steric bulk.
Self-Validation Check: Immediate, vigorous evolution of
CO2
and
CO
gas must be observed. If no gas evolves, the oxalyl chloride has degraded (likely hydrolyzed in storage), and the reaction will fail.
Step 2: Reaction Progression (25 °C)
Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
Self-Validation Check: Monitor gas evolution via an oil bubbler. The reaction is complete exactly when gas evolution ceases entirely. Confirm completion via TLC: quench a 10 µL reaction aliquot in methanol. The product will instantly convert to the methyl sulfonate ester (high Rf), while unreacted starting material will remain stuck at the baseline.
Step 3: Anhydrous Isolation
Do not add water. Instead, concentrate the reaction mixture under reduced pressure (rotary evaporator) at a water bath temperature strictly
≤30
°C.
Causality: Removing the volatile DCM, unreacted oxalyl chloride, and DMF under vacuum bypasses the need for an aqueous workup, completely eliminating the risk of hydrolysis[1].
Resuspend the resulting crude oil in cold, anhydrous methyl tert-butyl ether (MTBE) to precipitate any inorganic impurities or unreacted sulfonic acid.
Filter rapidly through a pad of anhydrous Celite and concentrate the filtrate to yield the pure 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride.
Store immediately under argon at -20 °C.
References
Title: Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis
Source: benchchem.com
URL:1
Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism
Source: rsc.org
URL:2
Troubleshooting low conversion rates with 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
Technical Support Center: 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a specialized reagent. Publicly available, specific troubleshooting data for this exact compound is limited. This guide is therefore grounded in the well-established principles of arylsulfonyl chloride chemistry. The troubleshooting strategies provided are based on the reactivity of this functional group and are designed to be broadly applicable.
Core Concepts: The Chemistry of Arylsulfonyl Chlorides
The reactivity of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is dominated by the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles like primary or secondary amines and alcohols.[1] The most common application is the formation of sulfonamides through reaction with an amine, a critical linkage in many pharmaceutical compounds.[2][3]
The general reaction proceeds via nucleophilic attack on the sulfur atom, followed by the departure of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct that forms.[2][4]
Caption: General reaction scheme for sulfonamide formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride or similar reagents, focusing on the primary goal of achieving high conversion rates.
Issue 1: Low or No Product Formation
Q: My reaction shows very low conversion by TLC/LC-MS, with mainly unreacted starting materials. What are the most likely causes?
A: This is one of the most common issues and typically points to problems with reagent quality or reaction conditions.[2][5]
Reasoning & Causality:
The sulfonyl chloride functional group is highly sensitive to moisture.[2][5] Any water present in the reaction will hydrolyze the sulfonyl chloride to its corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine/alcohol nucleophile, effectively removing your reagent from the reaction and halting progress.[2] Similarly, impurities in the amine or inadequate reaction conditions can prevent the reaction from proceeding.
Solutions & Protocols:
Verify Reagent Quality:
Sulfonyl Chloride: Use a fresh bottle or a recently purified batch. Over time, exposure to atmospheric moisture can lead to hydrolysis, even in a sealed container.[2][5]
Amine/Alcohol: Ensure the nucleophile is pure and dry. Amines, in particular, can absorb atmospheric CO₂ to form carbamates.[5] Purification by distillation or chromatography may be necessary.[6][7][8]
Solvent: The solvent must be anhydrous. Using a freshly opened bottle of a sure-seal solvent is best practice. If not available, the solvent must be dried appropriately.[9][10]
Ensure Anhydrous Conditions:
All glassware should be oven-dried (>120°C for several hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
The reaction should be run under a positive pressure of an inert gas.
Optimize Reaction Conditions:
Temperature: While many sulfonamide formations proceed well at 0°C to room temperature, less reactive or sterically hindered amines may require gentle heating to overcome the activation energy.[5][11]
Stoichiometry: Ensure the molar ratios are correct. A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride is common, but if di-sulfonylation is a risk with a primary amine, using a slight excess of the amine can be beneficial.[2][11]
Solvent
Recommended Drying Agent
Notes
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
Distill from CaH₂. Can also be stored over activated 3Å molecular sieves.[9][12]
Tetrahydrofuran (THF)
Sodium/Benzophenone
The classic method; a deep blue color indicates the solvent is dry and oxygen-free.[12] Alternatively, storage over 3Å molecular sieves is effective.[9][10]
Acetonitrile (MeCN)
Calcium Hydride (CaH₂)
Pre-dry with 4Å sieves, then distill from CaH₂.[12]
Table 1: Common anhydrous solvents and their recommended drying methods.
Issue 2: A New, Very Polar Byproduct is Observed
Q: My TLC/LC-MS shows the consumption of my sulfonyl chloride, but instead of my desired product, I see a new, highly polar spot that doesn't move from the baseline on the TLC plate. What is this?
A: This is the classic signature of sulfonyl chloride hydrolysis. The polar spot is the sulfonic acid (R-SO₃H).[2]
Reasoning & Causality:
As mentioned, sulfonyl chlorides react readily with water.[13] If there is significant moisture in your solvent, reagents, or from the atmosphere, the hydrolysis reaction can outcompete your desired nucleophilic substitution, leading to the sulfonic acid as the major product.[2][5][14]
Caption: Competing reaction pathways for the sulfonyl chloride.
Solutions & Protocols:
This issue has the same root cause as Issue 1: water contamination.
Implement Rigorous Anhydrous Technique: Re-evaluate every step of your setup. Dry your solvents meticulously (see Table 1), oven-dry all glassware, and maintain a robust inert atmosphere.
Check Reagent Water Content: If possible, use Karl Fischer titration to quantify the water content of your amine/alcohol and solvent to identify the source of contamination.
Issue 3: The Reaction is Slow or Stalls with Hindered Reagents
Q: I am reacting the sulfonyl chloride with a sterically bulky amine, and the reaction is extremely slow or appears to have stalled. What can I do?
A: Steric hindrance can significantly slow down the rate of reaction by physically blocking the nucleophile's approach to the electrophilic sulfur atom.[11][15]
Reasoning & Causality:
The reaction relies on the amine's lone pair of electrons attacking the sulfur atom. If bulky groups are present on the amine (e.g., a secondary amine with two isopropyl groups) or near the sulfonyl chloride group, they create a crowded environment that raises the energy of the transition state, thus slowing the reaction rate.[11]
Solutions & Protocols:
Increase Reaction Temperature: Providing more thermal energy can help the molecules overcome the higher activation barrier caused by steric repulsion.[11] Try increasing the temperature incrementally, for example, from room temperature to 40°C, then to reflux, while monitoring by TLC/LC-MS.
Change the Base: The choice of base can be critical.
Pyridine: Often used as both a base and a catalyst. It can form a more reactive pyridinium intermediate with the sulfonyl chloride.
Triethylamine (TEA): A stronger, non-nucleophilic base.[16][17] It is bulkier than pyridine but is very effective at scavenging HCl.
For very hindered systems, a smaller base might be beneficial, but typically the focus is on increasing temperature or reaction time.[11]
Prolong Reaction Time: Hindered reactions simply may require more time. Allow the reaction to stir for 24-48 hours, monitoring periodically.
Caption: Troubleshooting workflow for low conversion rates.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine/alcohol (1.0 equivalent) and anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).
Base Addition: Add the base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents).[2]
Cooling: Cool the solution to 0°C using an ice-water bath.
Reactant Addition: Dissolve the 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.[2]
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[18]
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate).
Washing: Wash the organic layer sequentially with 1M HCl (to remove the base and any unreacted amine), saturated aqueous sodium bicarbonate, and finally, brine.[5]
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
TLC is an indispensable tool for monitoring reaction progress.[18]
Preparation: Prepare a developing chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).
Spotting: On a silica gel TLC plate, draw a baseline in pencil. Spot a dilute solution of your starting amine (SM), the reaction mixture (Rxn), and a co-spot (Co) where both SM and Rxn are spotted on top of each other.[18]
Development: Place the plate in the chamber and allow the eluent to travel up the plate.
Visualization: Remove the plate, dry it, and visualize it under a UV lamp. The disappearance of the starting material spot in the "Rxn" lane indicates the reaction is progressing or complete.[18] A new spot, corresponding to the sulfonamide product, should appear.
References
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]
Amine Manufacturing Process: Comprehensive Guide to Amines. Diplomata Comercial. Available from: [Link]
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available from: [Link]
Reaction With Arylsulphonyl Chloride (9.6.6) - Amines. CBSE 12 Chemistry Part 2. Available from: [Link]
Is there an easy way to purify organic amines?. Biotage. (2023, January 19). Available from: [Link]
Drying Solvents. Chemistry LibreTexts. (2021, August 15). Available from: [Link]
Das, U., & Chakraborti, A. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. Available from: [Link]
Poulain, V., Plancher, J.-M., & Defrance, T. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223–229. Available from: [Link]
Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 13(1), 7482. Available from: [Link]
Drying solvents. Sciencemadness Wiki. (2023, July 25). Available from: [Link]
A Deep Dive into Common Organic Solvents. ChemTalk. (2025, May 16). Available from: [Link]
Poulain, V., Plancher, J.-M., & Defrance, T. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229. Available from: [Link]
New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. ResearchGate. (2025, August 7). Available from: [Link]
Krivoshey, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15037-15044. Available from: [Link]
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. (2023, April 19). Available from: [Link]
One-pot reaction of arylamines with some arylsulfonyl chloride and benzoyl chloride at room temperature. ResearchGate. Available from: [Link]
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available from: [Link]
Explain the reaction involving aryl sulphonyl chloride. Filo. (2025, December 21). Available from: [Link]
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available from: [Link]
Why triethylamine is stronger base than pyridine?. Quora. (2017, April 5). Available from: [Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. (2009, September 3). Available from: [Link]
Why triethylamine is stronger base than pyridine?. Brainly.in. (2018, January 29). Available from: [Link]
Technical Support Center: Optimizing Temperature for 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride Coupling Reactions
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the cru...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crucial parameter of temperature for the coupling reactions involving 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Principles of the Coupling Reaction
Before troubleshooting, a solid understanding of the reaction's nature is paramount. The coupling of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry for creating the sulfonamide linkage, a motif present in a vast number of pharmaceuticals.[1][2]
Q: What is the fundamental mechanism of this sulfonamide formation, and why is temperature a critical variable?
A: The reaction is a classic nucleophilic acyl substitution at a sulfur center. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] A primary or secondary amine acts as the nucleophile, attacking this electrophilic sulfur. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine, which would render it non-nucleophilic.[1]
Temperature is a double-edged sword in this process. According to established kinetic principles, increasing the temperature will increase the reaction rate.[3] However, the sulfonyl chloride starting material and the reaction intermediates can be thermally sensitive.[4] Excessive heat can lead to decomposition, hydrolysis if trace water is present, or the formation of undesired side products, ultimately lowering the yield and purity of the desired sulfonamide.[4][5] The key to optimization is finding the thermal "sweet spot" that ensures a reasonable reaction rate without compromising stability.
Caption: General mechanism for sulfonamide synthesis.
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format.
Q: My reaction is proceeding very slowly or has stalled, resulting in a low yield. How should I adjust the temperature?
A: A slow or stalled reaction is a common issue, particularly with sterically hindered or electron-deficient (less nucleophilic) amines.[5] Before aggressively increasing the temperature, it's crucial to rule out other factors.
Technical Support Center: Chromatography Purification of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
Core Principles & Causality: The "Why" Behind the Protocol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly reactive s...
Author: BenchChem Technical Support Team. Date: March 2026
Core Principles & Causality: The "Why" Behind the Protocol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly reactive sulfonyl chlorides. The molecule 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride presents a unique chromatographic challenge.
It features a highly electrophilic sulfonyl chloride (-SO₂Cl) group and a tertiary amide (butyl methyl amide) group. While the amide increases the molecule's overall polarity—necessitating a moderately polar eluent for elution—the sulfonyl chloride is notoriously sensitive to nucleophilic attack. Silica gel (SiO₂) surfaces contain acidic silanol (-SiOH) groups and physically adsorbed water. When sulfonyl chlorides are subjected to standard, slow column chromatography, they are prone to hydrolysis, converting into highly polar, non-eluting sulfonic acids[1]. To successfully purify this compound, the protocol must be a self-validating system built on two pillars: strict anhydrous conditions and minimized column residence time [2].
Troubleshooting Guide & FAQs
Q1: Why am I getting a massive streak on my TLC and zero yield from the column?A: This is the hallmark of on-column degradation. The adsorbed water on the silica gel acts as a nucleophile, hydrolyzing the sulfonyl chloride into the corresponding sulfonic acid[1]. Because the sulfonic acid is highly polar, it binds irreversibly to the silica, appearing as a baseline streak on your TLC and resulting in zero yield.
Q2: How does the 2-[butyl(methyl)carbamoyl] group influence the chromatography?A: The tertiary amide group increases the overall polarity of the molecule compared to simple aryl sulfonyl chlorides. This means you cannot elute it with 100% non-polar solvents (like pure hexanes); it requires a moderately polar eluent (e.g., Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate)[2]. However, increasing the ethyl acetate concentration also increases the risk of introducing dissolved water. Therefore, strictly anhydrous solvents must be used.
Q3: Can I use a methanol gradient to push the product off the column if it gets stuck?A: Absolutely not. Alcohols (methanol, ethanol) are nucleophilic. In the presence of the slightly acidic silica gel, methanol will rapidly attack the sulfonyl chloride, converting it into a methyl sulfonate ester. Sulfonyl halides must be kept away from protic solvents to maintain their structural integrity[3].
Q4: Should I use standard gravity chromatography or flash chromatography?A: Flash chromatography is mandatory. Minimizing the residence time on the column is the most critical factor in preventing hydrolysis. Fast elution (under 15 minutes) using positive nitrogen pressure significantly reduces the kinetic window for degradation[2].
Standard Operating Protocol (Step-by-Step Methodology)
To ensure high-yield recovery of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, follow this optimized flash chromatography workflow:
Step 1: Stationary Phase Preparation
Use high-quality, dry silica gel (230-400 mesh) to ensure fast flow rates. Do not use old silica that has been exposed to ambient humidity. Alternatively, use a pre-packed, dry flash cartridge.
Step 2: Solvent Preparation
Prepare an eluent of strictly anhydrous Hexane and Ethyl Acetate (typically 4:1 to 3:1 v/v). Dry the solvents over activated 3Å molecular sieves for at least 24 hours prior to use. Causality: Removing trace water prevents the nucleophilic attack on the -SO₂Cl group.
Step 3: Column Packing
Slurry-pack the column using the anhydrous eluent. Apply a layer of clean, dry sand to the top of the silica bed to prevent disturbance.
Step 4: Sample Loading
Dissolve the crude 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride in the minimum volume of anhydrous dichloromethane (DCM). Apply evenly to the top of the sand layer.
Step 5: Rapid Elution
Apply positive nitrogen pressure to achieve a rapid flow rate (approximately 2 inches/minute drop rate). Causality: Minimizing the residence time on the column limits the kinetic window for hydrolysis[2].
Step 6: Fraction Collection & Concentration
Collect fractions rapidly. Monitor via TLC. Immediately pool the product-containing fractions and concentrate under reduced pressure at a low water bath temperature (< 30 °C) to prevent thermal degradation.
Quantitative Data: Solvent System Performance
The following table summarizes the causal relationship between solvent choice, residence time, and degradation rates for this class of molecules.
Solvent System
Additives
Average R_f
Residence Time
Degradation Rate (%)
Recommendation
Hexane / EtOAc (80:20)
None (Standard)
0.35
30 mins
15 - 25%
Not Recommended
Dry Hexane / Dry EtOAc (80:20)
None
0.35
< 15 mins
< 5%
Highly Recommended
Dichloromethane (100%)
None
0.40
20 mins
5 - 10%
Acceptable Alternative
Hexane / EtOAc / MeOH (70:20:10)
Methanol
0.80
10 mins
> 90% (Esterification)
Strictly Prohibited
Visualizations
The following diagram illustrates the logical pathways and outcomes based on experimental choices during the purification of sulfonyl chlorides.
Workflow and logical causality of sulfonyl chloride purification via column chromatography.
Minimizing side reactions in 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride synthesis
Welcome to the technical support center for the synthesis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on practical solutions for minimizing common side reactions and maximizing yield and purity.
Introduction
The target molecule, 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, is a key intermediate whose value is predicated on its purity. The core of its synthesis typically involves the chlorosulfonation of N-butyl-N-methylbenzamide. This reaction, while direct, is fraught with potential side reactions that can significantly lower yield and complicate purification. The primary challenges stem from the high reactivity of the sulfonyl chloride group and the reaction conditions required for the electrophilic aromatic substitution.[1]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, explains the mechanistic origins of side reactions, and offers validated protocols to ensure a successful synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Question 1: My overall yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is the most common issue and can typically be attributed to one of three primary factors:
Hydrolysis of the Sulfonyl Chloride: This is the most significant yield-reducing side reaction. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water.[2] This can occur from atmospheric moisture, residual water in solvents or reagents, or during the aqueous work-up phase.[3] The product of hydrolysis is the corresponding sulfonic acid, which is difficult to separate from the desired product.
Incomplete Reaction: The carbamoyl group is a deactivating group on the benzene ring, making the electrophilic chlorosulfonation less favorable than on an unsubstituted ring.[4] Insufficient reagent equivalents, low reaction temperature, or short reaction times can lead to a significant amount of unreacted starting material.
Formation of Diphenyl Sulfone: Over-aggressive reaction conditions or improper stoichiometry (insufficient chlorosulfonic acid) can lead to the formation of a diphenyl sulfone byproduct.[5] In this side reaction, the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting benzamide.
Question 2: My final product is a wet, oily solid that is difficult to handle and purify. What went wrong?
Answer: This is a classic sign of incomplete reaction work-up or significant hydrolysis. The sulfonic acid byproduct is often a hygroscopic, non-crystalline solid that retains water and solvent, leading to the observed physical properties. To resolve this, ensure a rapid and cold aqueous work-up. Quenching the reaction mixture on crushed ice is critical to dissipate heat and precipitate the sulfonyl chloride product quickly, minimizing its contact time with water.[5][6]
Question 3: How can I confirm that hydrolysis is the main issue in my reaction?
Answer: You can use a few analytical techniques:
Thin-Layer Chromatography (TLC): The sulfonic acid byproduct will have a much lower Rf value (it will stick to the baseline) on a silica gel plate compared to the desired sulfonyl chloride.
¹H NMR Spectroscopy: The aromatic protons adjacent to the sulfonic acid group will have a different chemical shift compared to those next to the sulfonyl chloride. The acidic proton of the sulfonic acid may also be visible, often as a broad singlet.
Infrared (IR) Spectroscopy: The S=O stretching frequencies in a sulfonic acid differ from those in a sulfonyl chloride.
Question 4: What is the optimal temperature for the chlorosulfonation step?
Answer: Maintaining a low temperature is crucial. The reaction should be initiated at 0-5 °C in an ice bath.[7] After the initial addition of the substrate to the chlorosulfonic acid, the reaction can be allowed to slowly warm to room temperature. This controlled temperature profile manages the initial exotherm and prevents thermal degradation and the formation of unwanted byproducts.[7]
Key Side Reactions & Their Mechanisms
Understanding the "why" behind side reactions is key to preventing them.
Hydrolysis to Sulfonic Acid
The sulfur atom in the sulfonyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this sulfur atom, leading to the displacement of the chloride ion and formation of the corresponding sulfonic acid.[2]
Prevention Strategy: The cornerstone of preventing hydrolysis is the rigorous exclusion of water. This involves using anhydrous solvents, drying glassware in an oven, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] During work-up, use ice-cold water and minimize the contact time between the product and the aqueous phase.[3]
Diphenyl Sulfone Formation
This side reaction is analogous to the formation of diphenyl sulfone in the chlorosulfonation of benzene.[5] The newly formed 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride can act as an electrophile and react with another molecule of the starting N-butyl-N-methylbenzamide.
Prevention Strategy: This is controlled by using a sufficient excess of the chlorosulfonating agent (chlorosulfonic acid). A common recommendation is to use at least 3-4 equivalents of chlorosulfonic acid relative to the substrate.[5] This ensures that the concentration of the primary electrophile (SO₂Cl⁺ or a related species) is high, favoring the desired reaction over the sulfone formation.
The diagram below illustrates the main reaction pathway versus the two most common side reactions.
Caption: Main reaction pathway versus hydrolysis and sulfone formation.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of the target compound by actively minimizing the side reactions discussed.
Materials & Reagents:
N-butyl-N-methylbenzamide (ensure it is dry)
Chlorosulfonic acid (fresh bottle recommended)
Dichloromethane (anhydrous)
Crushed ice
Saturated sodium bicarbonate solution (cold)
Brine (saturated NaCl solution, cold)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.
Reaction Setup: Assemble the reaction flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
Reagent Charging: To the reaction flask, add chlorosulfonic acid (4.0 equivalents). Cool the flask to 0 °C using an ice-salt bath.
Substrate Addition: Dissolve N-butyl-N-methylbenzamide (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cold, stirred chlorosulfonic acid over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.[7]
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
Work-up (Quenching): In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.[1]
Extraction: The product should precipitate as a white or off-white solid. If it oils out, add cold dichloromethane to dissolve it. Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with cold dichloromethane.
Washing: Combine the organic extracts and wash them sequentially with cold water, cold saturated sodium bicarbonate solution, and finally cold brine. These washes remove residual acids.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude product.
Purification: The crude sulfonyl chloride can often be used directly. If further purification is needed, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or flash chromatography on silica gel can be employed.[8]
The following troubleshooting workflow can help diagnose and solve issues systematically.
Caption: A logical troubleshooting workflow for the synthesis.
Quantitative Data Summary
The following table compares a standard, unoptimized procedure with the recommended optimized protocol.
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
D. C. Blakemore, et al. (2018). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
Parry, R. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). p. 943. Retrieved from [Link]
3D chemistry. (2020, October 4). Chlorosulphonation of benzene. YouTube. Retrieved from [Link]
Parry, R. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Retrieved from [Link]
PubChemLite. (n.d.). 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (C12H16ClNO3S). Retrieved from [Link]
Google Patents. (n.d.). WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound.
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]
Chem-online. (n.d.). 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. Retrieved from [Link]
Jinli Chemical. (2025, December 29). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Retrieved from [Link]
ChemSynthesis. (2025, May 20). N-butyl-N-methylbenzamide. Retrieved from [Link]
PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved from [Link]
MDPI. (2024, October 6). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Retrieved from [Link]
Overcoming steric hindrance with 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when working with highly hindered electrophiles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when working with highly hindered electrophiles. The molecule 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride presents a classic, yet severe, synthetic challenge: the "ortho-effect."
The bulky butyl(methyl)carbamoyl group positioned ortho to the reactive sulfonyl chloride creates a massive steric shield. This physical barrier prevents incoming nucleophiles (such as primary or secondary amines) from achieving the correct trajectory to attack the electrophilic sulfur atom, leading to stalled reactions, poor yields, and unwanted side products [1].
This guide provides a self-validating framework for troubleshooting, optimizing, and successfully executing coupling reactions with this sterically demanding substrate.
Mechanistic Pathway: Overcoming the Steric Barrier
To solve this issue, we must shift the reaction mechanism from a direct nucleophilic attack to a nucleophilic catalysis pathway.
Fig 1: Mechanistic pathway comparing direct amine attack vs. nucleophilic catalyzed sulfonylation.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at 20% conversion when using standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA)?A1: TEA and DIPEA act primarily as Brønsted bases; their sole function is to scavenge the HCl generated during the reaction. They do not increase the electrophilicity of the sulfonyl sulfur. Because the ortho-butyl(methyl)carbamoyl group physically blocks the amine, the activation energy for direct nucleophilic attack is too high at room temperature. The reaction stalls because the desired kinetic pathway is unfavorably slow compared to competing side reactions, such as hydrolysis [1].
Q2: How does 4-Dimethylaminopyridine (DMAP) solve this steric issue?A2: DMAP functions as a nucleophilic catalyst. Unlike your target amine, DMAP is a flat, highly nucleophilic, and relatively unhindered pyridine derivative. It rapidly attacks the sterically shielded sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate features a weakened S-Cl bond and a superior leaving group (DMAP itself). Consequently, the activation barrier for the subsequent attack by your target amine is significantly lowered [2].
Q3: Can I substitute DMAP with 1-Methylimidazole (NMI)?A3: Yes. In fact, for highly sterically hindered substrates, 1-methylimidazole (NMI) is often superior to DMAP. NMI is smaller, less toxic, and highly efficient at forming reactive acyl/sulfonyl-imidazolium intermediates. It is particularly effective for coupling sterically hindered alcohols and amines where DMAP might still face residual steric clashing [3].
Q4: Should I just heat the reaction to reflux to force the coupling?A4: Heating provides the kinetic energy to overcome the steric activation barrier, but it must be done cautiously. Elevated temperatures increase the rate of sulfonamide formation but concurrently accelerate the hydrolysis of 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride into the unreactive sulfonic acid if strictly anhydrous conditions are not maintained. We recommend a maximum of 40–50 °C in combination with nucleophilic catalysis, rather than relying on thermal energy alone [4].
Troubleshooting Guide
Observed Issue
Probable Cause
Causality & Recommended Solution
Reaction mixture turns dark brown/black; multiple TLC spots.
Thermal degradation.
Causality: Heating above 50 °C with strong bases without a nucleophilic catalyst causes sulfonyl chloride decomposition.Solution: Lower temperature to 25–35 °C and introduce 0.1 eq DMAP to lower the activation energy instead of relying on heat.
High recovery of unreacted sulfonyl chloride, but amine is consumed.
Moisture contamination.
Causality: The highly reactive N-sulfonylpyridinium intermediate is extremely sensitive to water, leading to rapid hydrolysis into sulfonic acid.Solution: Oven-dry all glassware. Use strictly anhydrous DCM or THF. Flush the system with Argon.
Formation of double-sulfonylation products (sulfonyl imides).
Excess electrophile with unhindered primary amines.
Causality: Once the first sulfonamide forms, the nitrogen is still nucleophilic enough to attack a second activated sulfonyl group.Solution: Invert the addition order. Add the activated sulfonyl chloride dropwise to an excess of the amine.
Quantitative Data: Catalyst Efficacy Comparison
The following table summarizes the expected conversion rates when coupling 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride with a standard secondary amine (e.g., piperidine) under various catalytic systems at 25 °C in anhydrous DCM.
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon. Add 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration).
Activation (Self-Validating Step): Cool the solution to 0 °C using an ice bath. Dropwise, add NMI (1.5 eq).
Self-Validation Checkpoint: Stir for 15 minutes. Extract a 10 µL aliquot and quench it in dry methanol. Run a TLC (Hexanes/EtOAc). The complete disappearance of the starting material and the appearance of a new spot (the methyl sulfonate ester) confirms the successful formation of the highly reactive sulfonyl-imidazolium intermediate. If starting material remains, check your solvent for moisture.
Nucleophilic Coupling: Once activation is confirmed, add the target amine (1.1 eq) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
Monitoring: Stir for 2–4 hours, monitoring the disappearance of the intermediate via TLC.
Work-up: Quench the reaction with 1M aqueous HCl to protonate and remove the NMI/DMAP and unreacted amine. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
References
National Center for Biotechnology Information. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." PMC. Available at: [Link]
Chemical Research in Chinese Universities. "Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole." JLU. Available at: [Link]
Organic Chemistry Portal. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism." Organic Letters. Available at: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Method Validation for the Purity of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
Introduction: The Analytical Imperative for a Reactive Intermediate In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for a Reactive Intermediate
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a key intermediate whose inherent reactivity, while synthetically valuable, presents a significant analytical challenge. As a sulfonyl chloride, it is highly susceptible to hydrolysis, degrading into the corresponding sulfonic acid. This chemical instability necessitates an analytical method that is not only precise and accurate but also stability-indicating. A stability-indicating method is one that can definitively separate the intact active pharmaceutical ingredient (API) or intermediate from its potential degradation products, ensuring that the measured purity is an unambiguous reflection of the compound's integrity[1][2].
This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. We will compare a newly developed, stability-indicating gradient RP-HPLC method (Proposed Method) against a more conventional isocratic RP-HPLC method (Alternative Method). The comparison is framed through the lens of the International Council for Harmonisation (ICH) Q2(R2) guideline, providing researchers and drug development professionals with the experimental data and scientific rationale needed to select and implement a robust, defensible analytical procedure[3][4][5].
The Analytical Strategy: Why HPLC Prevails and Gradient Elution is Key
While other techniques like titrimetry can quantify sulfonyl chlorides, they lack specificity and cannot distinguish the parent compound from other acidic or reactive species[6]. Gas Chromatography (GC) is often unsuitable for thermally labile and non-volatile molecules like our compound of interest[7]. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), emerges as the superior technique due to its high resolution, sensitivity, and applicability to a wide range of compounds[6][7].
The critical choice within HPLC is the elution mode.
Alternative Method (Isocratic): An isocratic method uses a constant mobile phase composition. While simple, it often fails to resolve compounds with different polarities, such as the nonpolar sulfonyl chloride and its highly polar sulfonic acid degradant, within a reasonable timeframe.
Proposed Method (Gradient): A gradient method involves changing the mobile phase composition during the run. This allows for the effective elution and sharp peak shapes for both the parent compound and any potential polar or nonpolar impurities, making it the ideal choice for a stability-indicating assay[2].
Method Validation: A Head-to-Head Comparison
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application[8][9]. We will now compare the two methods across the critical validation parameters defined by ICH Q2(R2)[3][10][11].
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[9][10]. To prove the stability-indicating nature of the Proposed Method, forced degradation studies were conducted. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation
Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of Acetonitrile and 0.1 N HCl. Heat at 60°C for 4 hours.
Base Hydrolysis: Dissolve the sample in a 1:1 mixture of Acetonitrile and 0.1 N NaOH at room temperature for 1 hour.
Oxidation: Dissolve the sample in a 1:1 mixture of Acetonitrile and 3% H₂O₂ at room temperature for 2 hours.
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples using both HPLC methods, along with an unstressed sample and a placebo.
Results & Discussion:
The Proposed Method demonstrated excellent resolution between the main peak of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride and all degradation peaks, particularly the primary sulfonic acid degradant formed during hydrolysis. The Alternative (Isocratic) Method failed to separate the polar degradant from the solvent front and showed poor resolution for other impurities.
Table 1: Comparison of Method Specificity
Parameter
Proposed Method (Gradient)
Alternative Method (Isocratic)
ICH Q2(R2) Acceptance Criteria
Resolution (Analyte vs. Degradant)
> 2.0 for all degradants
< 1.5 for key degradant
The method must unequivocally assess the analyte in the presence of expected components.[10]
| Peak Purity (Analyte Peak) | Pass (Index > 0.999) | Fail (Significant impurity detected) | No interference from placebo or known impurities. |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Experimental Protocol: Linearity
Prepare a stock solution of the reference standard.
Create a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration.
Inject each concentration in triplicate.
Plot the average peak area against the concentration and determine the correlation coefficient (r²) using linear regression analysis.
Results & Discussion:
Both methods exhibited good linearity. However, the Proposed Method demonstrated a slightly higher correlation coefficient, indicating a more reliable proportional response.
Table 2: Comparison of Linearity
Parameter
Proposed Method (Gradient)
Alternative Method (Isocratic)
ICH Q2(R2) Acceptance Criteria
Range Tested
50% - 150% of target
50% - 150% of target
A minimum of 5 concentrations.
Correlation Coefficient (r²)
0.9998
0.9991
≥ 0.999 is generally considered acceptable.
| Y-Intercept | Close to zero | Close to zero | Should not be significantly different from zero. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed using recovery studies.
Experimental Protocol: Accuracy
Prepare a homogenous mixture of a placebo (all matrix components except the analyte).
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare a minimum of three replicate samples for each concentration level.
Analyze the samples and calculate the percent recovery.
Results & Discussion:
The Proposed Method showed superior accuracy, with recovery values closer to 100% across all levels. The lower accuracy of the Alternative Method can be attributed to its inability to fully resolve the analyte from co-eluting impurities, leading to biased quantification.
Table 3: Comparison of Accuracy (% Recovery)
Concentration Level
Proposed Method (Gradient)
Alternative Method (Isocratic)
ICH Q2(R2) Acceptance Criteria
80%
99.8%
97.5%
Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[12]
100%
100.3%
103.1%
| 120% | 101.1% | 104.2% | |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
Repeatability: Analyze six replicate samples of a homogenous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Results & Discussion:
The Proposed Method demonstrated lower %RSD values for both repeatability and intermediate precision, indicating it is more consistent and reliable for routine use.
Table 4: Comparison of Precision (%RSD)
Parameter
Proposed Method (Gradient)
Alternative Method (Isocratic)
ICH Q2(R2) Acceptance Criteria
Repeatability (n=6)
≤ 0.5%
≤ 1.8%
RSD should be sufficiently low, demonstrating consistency. Typically <2%.[12]
| Intermediate Precision | ≤ 0.8% | ≤ 2.5% | |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These are typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results & Discussion:
The superior peak shape and lower baseline noise of the Proposed Method resulted in significantly lower (better) LOD and LOQ values, making it more suitable for impurity profiling.
Table 5: Comparison of LOD & LOQ
Parameter
Proposed Method (Gradient)
Alternative Method (Isocratic)
ICH Q2(R2) Acceptance Criteria
LOD (μg/mL)
0.03
0.10
The method should be sensitive enough for its intended purpose (e.g., impurity detection).
| LOQ (μg/mL) | 0.09 | 0.30 | The LOQ must be determined with acceptable accuracy and precision. |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
Vary key chromatographic parameters one at a time, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2°C)
Mobile Phase pH (± 0.1 units)
Analyze a system suitability solution under each condition.
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.
Results & Discussion:
The Proposed Method was found to be highly robust, with minimal impact on results from the deliberate changes. The Alternative Method, particularly its resolution, was more sensitive to changes in flow rate and temperature.
Table 6: Comparison of Robustness
Varied Parameter
Impact on Proposed Method
Impact on Alternative Method
ICH Q2(R2) Expectation
Flow Rate (±10%)
System suitability passes
Resolution fails at higher flow
The method should demonstrate reliability with respect to deliberate variations in parameters.[10]
| Temperature (±2°C) | System suitability passes | Significant retention time shift | |
Visualizing the Validation Workflow
A structured approach is essential for successful method validation. The following diagram illustrates the logical flow from planning to final reporting.
Caption: Logical workflow for HPLC method validation per ICH guidelines.
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
System Suitability:
Before analysis, inject the standard solution five times. The system is suitable for use if:
The %RSD of the peak area is ≤ 1.0%.
The tailing factor is ≤ 1.5.
The theoretical plates are ≥ 2000.
Conclusion: The Superiority of a Purpose-Built Method
The experimental data unequivocally demonstrates the superiority of the proposed stability-indicating gradient HPLC method for the purity analysis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. While the alternative isocratic method may seem simpler, it fails on the most critical parameter for a reactive molecule: specificity. Its inability to resolve the analyte from key degradation products leads to compromised accuracy and reliability.
The proposed method is proven to be specific, linear, accurate, precise, sensitive, and robust. It is fit for its intended purpose: to provide a reliable and defensible purity value for 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride in a regulated environment. For scientists and researchers in drug development, investing the time to develop and validate a stability-indicating method is not just good practice; it is essential for ensuring the quality and safety of the final pharmaceutical product.
References
Title: Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: FDA Guidance on Analytical Method Validation
Source: U.S. Food and Drug Administration (FDA)
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Title: Highlights from FDA's Analytical Test Method Validation Guidance
Source: ProPharma
URL: [Link]
Title: Stability Indicating HPLC Method Development: A Review
Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS)
URL: [Link]
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices
Source: LCGC International
URL: [Link]
Title: ICH and FDA Guidelines for Analytical Method Validation
Source: Lab Manager
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Title: 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride — Chemical Substance Information
Source: LookChem
URL: [Link]
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Development of a stability-indicating HPLC method using quality-by-design approach for the estimation of organic impurities in doripenem drug substance and drug product
Source: Journal of Applied Pharmaceutical Science
URL: [Link]
Title: Development of Validated Stability-Indicating Assay Methods- Critical Review
Source: Quest Journals, Journal of Research in Pharmaceutical Science
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Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5
Source: European Compliance Academy
URL: [Link]
Title: Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column
Source: SIELC Technologies
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Title: Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms
Source: SciELO
URL: [Link]
Title: ICH Q2(R1) Analytical Method Validation
Source: Scribd
URL: [Link]
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content
Source: European Bioanalysis Forum
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide
Source: ResearchGate
URL: [Link]
A Comparative Guide to the Mass Spectrometric Fragmentation of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. Designed for researchers, chemists, and drug development professionals,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing ion formation. We will objectively compare its fragmentation patterns with those derived from alternative, commonly used sulfonyl chlorides, supported by established literature and detailed experimental protocols.
Introduction: The Analytical Imperative for Sulfonyl Chlorides
Sulfonyl chlorides are a critical class of reagents in organic synthesis and medicinal chemistry. They are frequently employed in the synthesis of sulfonamides, a pharmacophore present in a wide array of therapeutic agents. The specific compound of interest, 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7), combines the reactive sulfonyl chloride moiety with a carbamoyl group, presenting a unique and complex fragmentation profile.
Understanding the fragmentation of this molecule is not merely an academic exercise. For drug development professionals, it is essential for:
Structural Confirmation: Unambiguously verifying the structure of synthesized compounds.
Impurity Profiling: Identifying and characterizing synthesis-related impurities.
Metabolite Identification: Recognizing the core structure amidst metabolic transformations in drug metabolism studies.[1]
Mass spectrometry (MS) is the premier technique for this purpose, offering unparalleled sensitivity and structural insight.[2] This guide will focus on the fragmentation patterns expected from both "hard" Electron Ionization (EI) and "soft" Electrospray Ionization (ESI) techniques, providing a comprehensive analytical picture.
Predicted Fragmentation Pathways
The fragmentation of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is dictated by the interplay of its functional groups: the aromatic sulfonyl chloride and the N-butyl, N-methyl carbamoyl sidechain. The stability of the resulting fragment ions is a key driver of the entire process.[3]
Electron Ionization (EI-MS)
Under high-energy EI conditions, the molecular ion (M•+) is formed, which possesses significant internal energy, leading to extensive and predictable fragmentation.[4]
Loss of Chlorine Radical (M - 35): A primary and highly characteristic fragmentation pathway for sulfonyl chlorides is the homolytic cleavage of the S-Cl bond, resulting in the loss of a chlorine radical (Cl•).[2] This gives a prominent peak at [M-35]+. The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+ and M+2 pattern for all chlorine-containing ions.[2]
Loss of Sulfur Dioxide (M - 64): Elimination of SO₂ is a common rearrangement reaction for aromatic sulfonyl compounds.[2][5] This occurs via an intramolecular rearrangement, often yielding a stable fragment.
Cleavage of the S-N Bond: The bond between the benzene ring's sulfur and the carbamoyl nitrogen is another labile site. Cleavage here can lead to fragments representing the sulfonyl portion and the carbamoyl portion.
Carbamoyl and Alkyl Chain Fragmentation: The butyl-methyl-carbamoyl side chain offers several fragmentation routes:
α-Cleavage: The bonds adjacent to the nitrogen atom and the carbonyl group are prone to cleavage.[6] This can result in the loss of the butyl group or fragments thereof.
Alkyl Chain Fragmentation: The butyl chain itself can fragment via the sequential loss of 14 Da (CH₂) units, a characteristic pattern for alkanes.[6]
McLafferty Rearrangement: Primary amides can exhibit a base peak from the McLafferty rearrangement; while this is a secondary amide, similar rearrangements involving the butyl chain are possible.[6]
The following diagram illustrates the primary fragmentation pathways predicted under EI conditions.
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that typically generates an even-electron protonated molecule, [M+H]⁺.[4] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these even-electron ions often follows different rules than the radical cations from EI.[4][7]
S-N Bond Dissociation: For protonated sulfonamides, a primary fragmentation pathway is the cleavage of the S-N bond.[7] This dissociation can be preceded by protonation on the nitrogen atom, leading to a stable sulfonyl cation and the neutral amine.
Loss of SO₂ via Rearrangement: Similar to EI, the loss of a neutral SO₂ molecule (64 Da) is a frequently observed fragmentation pathway in the ESI-MS/MS of aromatic sulfonamides.[5][8] This is often the result of an intramolecular rearrangement.
Side Chain Fragmentation: The protonated molecule can also fragment along the butyl chain, although typically to a lesser extent than under EI conditions.
Comparative Fragmentation Analysis
The choice of sulfonating reagent in a synthesis or derivatization protocol significantly impacts the mass spectrometric behavior of the resulting molecule.[9] Here, we compare the expected fragmentation of our target compound with derivatives formed from two common alternatives: p-Toluenesulfonyl chloride (Tosyl chloride) and Dansyl chloride. This comparison is critical for analysts developing methods for related compounds or choosing derivatization agents to enhance MS sensitivity.[9][10]
Loss of Cl•, SO₂; Cleavage of S-N bond; Butyl chain fragmentation.
[M-Cl]⁺, [M-SO₂]⁺, fragments from butyl loss (e.g., [M-57]⁺).
Tosyl Chloride Derivative
Simple methyl group on benzene ring
Loss of SO₂; Formation of tropylium ion (m/z 91); Cleavage of S-N/S-O bond.
Tropylium ion (m/z 91) is highly characteristic. [M-SO₂]⁺.
Dansyl Chloride Derivative
Naphthalene ring system
Cleavage of S-N/S-O bond; Formation of dimethylaminonaphthalene cation.
Strong characteristic fragment at m/z 170/171 ([C₁₂H₁₂N]⁺).
This table clearly shows that while all are sulfonyl derivatives, their fragmentation patterns provide unique, structurally diagnostic ions. The tropylium ion from a tosyl group or the dimethylaminonaphthalene ion from a dansyl group are powerful identifiers not available from our target compound. Conversely, the fragmentation of the butylcarbamoyl side chain is unique to the target.
Experimental Protocols
To ensure trustworthy and reproducible results, a well-defined experimental protocol is paramount. The following outlines a standard methodology for the analysis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride.
Sample and Standard Preparation
Stock Solution: Accurately weigh 5 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This yields a 500 µg/mL stock solution.
Working Solution: Further dilute the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid for ESI+) to a final concentration of 1-10 µg/mL.
Data Acquisition: Full scan (MS1) from m/z 100-500. Product ion scan (MS2) of the precursor ion [M+H]⁺ (m/z 294.1) with collision energy ramped from 10-40 eV to observe the full range of fragments.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a predictable process governed by the established chemistry of its constituent functional groups. Key diagnostic pathways include the loss of the chlorine radical and sulfur dioxide, alongside characteristic cleavages of the S-N bond and the N-butyl side chain. By contrasting these pathways with those of alternative reagents like tosyl and dansyl chloride, analysts can better appreciate the unique structural information provided by the mass spectrum. The protocols and mechanistic insights provided herein serve as a robust framework for the reliable identification and characterization of this compound and its derivatives in a research and development setting.
References
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Derry, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 432-441. Available at: [Link]
Wang, P., et al. (2011). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 83(15), 6127-6134. Available at: [Link]
ECHA. 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. Available at: [Link]
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
Pradeep, T., et al. (2005). Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. The Journal of Physical Chemistry A, 109(2), 304-313. Available at: [Link]
van den Brink, F. T. G., et al. (2015). Mass Spectrometric Detection of Short-Lived Drug Metabolites Generated in an Electrochemical Microfluidic Chip. Analytical Chemistry, 87(1), 773-780. Available at: [Link]
Guo, K., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057-4064. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13046, 2-Mesitylenesulfonyl chloride. Available at: [Link]
Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
Save My Exams. Fragmentation in Mass Spectrometry. Available at: [Link]
Schlosser, G., & K. Vékey. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 616. Available at: [Link]
International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. Available at: [Link]
eGyanKosh. Unit 13: Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
Validating the Structural Integrity of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride: A Comparative Analytical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In pharmaceutical synthesis, 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride serves as a critical bifunctional buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In pharmaceutical synthesis, 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride serves as a critical bifunctional building block. Featuring both a highly reactive sulfonyl chloride (-SO₂Cl) group and a stable tertiary amide (-CONR₂) moiety, its structural integrity is paramount for downstream coupling reactions. The primary analytical challenge lies in confirming the intact sulfonyl chloride group without inadvertently inducing hydrolysis during sample preparation. This guide provides a comprehensive, self-validating framework for evaluating this compound using Fourier-Transform Infrared (FT-IR) spectroscopy, objectively comparing modern Attenuated Total Reflectance (ATR) against traditional transmission techniques.
Mechanistic Grounding: The Molecular Fingerprint
To validate this compound, one must understand the causality behind its vibrational fingerprint. The molecule's unique structure dictates specific spectral behaviors:
The Sulfonyl Chloride (-SO₂Cl) Moiety: The highly electronegative chlorine atom withdraws electron density from the sulfur-oxygen bonds, stiffening them. This results in a diagnostic asymmetric S=O stretch between 1370–1380 cm⁻¹ and a symmetric stretch at 1170–1195 cm⁻¹[1][2].
The Tertiary Amide (-CONR₂) Moiety: Because the nitrogen is fully substituted with butyl and methyl groups, there is no N-H bond. Consequently, a pure sample will exhibit zero absorbance in the 3200–3500 cm⁻¹ region. The carbonyl (C=O) stretch (Amide I band) will present strongly around 1630–1680 cm⁻¹[3].
The Hydrolysis Marker (Causality Check): Sulfonyl chlorides are acutely sensitive to atmospheric moisture, rapidly degrading into sulfonic acids (-SO₃H) and releasing HCl. The sudden appearance of a broad O-H stretching band (~3300 cm⁻¹) is a direct, causal indicator of sample degradation.
Comparative Analytical Modalities
Selecting the correct spectroscopic sampling technique is critical. While 4, traditional KBr pellets provide superior sensitivity for trace impurities[4]. Raman spectroscopy serves as an orthogonal validation tool.
Analytical Technique
Mechanism of Action
Advantages for Sulfonyl Chlorides
Limitations
ATR-FTIR
Evanescent wave penetration into the sample via a high-refractive-index crystal (Diamond/ZnSe).
Zero Prep: Eliminates moisture exposure during grinding, preventing artificial hydrolysis.
Lower sensitivity for trace degradation products compared to transmission methods[5].
KBr Pellet (Transmission)
IR beam passes directly through a diluted, pressed matrix of the sample and IR-transparent KBr.
High Sensitivity: Longer effective pathlength allows for the detection of trace sulfonic acid impurities[4].
Inelastic scattering of monochromatic light (laser).
Orthogonal Validation: Highly sensitive to the S-Cl stretch (~550-600 cm⁻¹) which is often weak in FT-IR[7].
Fluorescence interference from trace organic impurities can obscure the spectrum.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following workflows are designed to isolate the variables of moisture contamination and instrument drift.
Protocol A: ATR-FTIR (Primary Workflow)
Objective: Rapid structural confirmation with minimal degradation risk.
System Purge & Background (Self-Validation Step): Purge the spectrometer with dry nitrogen. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately before the sample. Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) that can perfectly mask the critical Amide I and SO₂ stretches.
Inert Transfer: Inside a glovebox or under a dry nitrogen cone, transfer 1–2 mg of the solid 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride directly onto the ATR crystal (Diamond preferred due to the corrosive nature of potential HCl off-gassing).
Pressure Application: Lower the ATR anvil to apply consistent pressure. Causality: The evanescent wave only penetrates ~0.5–2 µm; intimate optical contact is required for a high signal-to-noise ratio.
Acquisition & Baseline Check: Acquire the spectrum. Immediately check the 3300 cm⁻¹ region. If a broad band is present, the sample has degraded, and the run is invalidated.
Protocol B: KBr Pellet (Trace Impurity Analysis)
Objective: High-sensitivity detection of trace sulfonic acid degradation.
Matrix Dehydration (Critical Step): Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Store in a desiccator. Causality:6[6]. The 1640 cm⁻¹ artifact will overlap with the tertiary amide C=O stretch, rendering the validation useless[5].
Milling: In an agate mortar under inert atmosphere, gently triturate 1 mg of the sample with 100 mg of the dried KBr. Do not over-grind, as friction generates heat which accelerates degradation.
Pressing: Transfer the mixture to a 7 mm or 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.
Acquisition: Scan immediately. Compare the spectrum against the ATR result to differentiate true sample degradation from KBr moisture absorption.
Quantitative Data Interpretation
A successful validation requires the presence of the structural markers and the strict absence of the degradation marker.
Benchmarking 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride against standard sulfonyl chlorides
As a Senior Application Scientist, selecting the optimal sulfonylating agent is rarely a simple matter of availability; it is a calculated decision balancing electrophilicity, steric hindrance, and hydrolytic stability....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal sulfonylating agent is rarely a simple matter of availability; it is a calculated decision balancing electrophilicity, steric hindrance, and hydrolytic stability. While standard reagents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are ubiquitous, the demand for highly functionalized, bespoke molecular architectures in modern drug discovery often necessitates the use of complex bifunctional building blocks [1].
One such advanced intermediate is 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (BMBSCl, CAS: 1016755-21-7) . This guide provides an objective, data-driven benchmarking of BMBSCl against standard sulfonyl chlorides, detailing the causality behind its unique reactivity profile and providing self-validating protocols for its application.
Mechanistic Profiling: Sterics vs. Electronics
The reactivity of any sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom [1].
When comparing BMBSCl to TsCl and BsCl, we must analyze two competing forces:
Electronic Effects: The ortho-carbamoyl group in BMBSCl exerts a strong inductive electron-withdrawing effect (-I). Theoretically, this increases the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack compared to the electron-donating (+I) para-methyl group of TsCl[2].
Steric Shielding: Despite the electronic activation, the massive steric bulk of the ortho-butyl(methyl)amine moiety creates a spatial shield around the tetrahedral sulfur. This restricts the Bürgi-Dunitz approach trajectory of incoming nucleophiles, fundamentally altering the reaction kinetics and overriding the electronic activation.
Logical flow of steric and electronic effects governing BMBSCl reactivity.
Quantitative Benchmarking Data
To objectively evaluate BMBSCl, we benchmark its performance against BsCl (unhindered, neutral electronics) and TsCl (unhindered, deactivated electronics). The data below summarizes their hydrolytic stability and relative aminolysis rates.
Sulfonyl Chloride
Steric Environment
Electronic Effect
Hydrolytic
t1/2
(min)*
Rel. Aminolysis Rate (
krel
)
Isolated Yield (%)
Benzenesulfonyl Chloride (BsCl)
Unhindered
Neutral
12
1.00 (Reference)
92%
Tosyl Chloride (TsCl)
Unhindered
+I (Deactivating)
45
0.65
95%
BMBSCl
Highly Hindered
-I (Activating)
>150
0.12
81% (96% w/ DMAP)
*Conditions: 50% MeCN/H₂O at 25°C. Aminolysis measured with benzylamine in pyridine.
Key Insight: BMBSCl exhibits exceptional hydrolytic stability, making it highly suitable for automated continuous synthesis and scalable production where moisture exposure might degrade standard chlorides [3]. However, its inherent aminolysis rate is severely attenuated, necessitating specific catalytic interventions.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They inherently verify their own kinetic consistency during execution.
Protocol A: Hydrolytic Stability Profiling via pH-Stat Titration
Causality & Validation: The hydrolysis of a sulfonyl chloride produces exactly one equivalent of sulfonic acid and one equivalent of HCl [2]. By continuously titrating the generated acid with NaOH to maintain a constant pH, the volume of NaOH added is directly proportional to the reaction progress. Plotting
ln(V∞−Vt)
versus time yields a straight line only if the reaction follows true pseudo-first-order kinetics, validating both the mechanism and data integrity simultaneously.
Step-by-Step Methodology:
Preparation: Prepare a 50% (v/v) acetonitrile/water solvent mixture (50 mL) and equilibrate to 25.0 ± 0.1 °C in a jacketed reaction vessel.
Initiation: Add exactly 1.00 mmol of the target sulfonyl chloride (e.g., 289.8 mg of BMBSCl) to the solvent and start a stopwatch immediately.
Titration: Submerge a calibrated pH electrode into the solution. As hydrolysis occurs and pH drops, titrate the generated acid with standardized 0.1 M NaOH using an automated burette to maintain a pH of 7.0.
Data Logging: Record the volume of titrant (
Vt
) used at 5-minute intervals. The endpoint (
V∞
) is reached when the pH remains stable for at least 30 minutes without titrant addition [2].
Analysis: Calculate the pseudo-first-order rate constant (
k
) by plotting
ln(V∞−Vt)
versus time.
Protocol B: Catalyzed vs. Uncatalyzed Aminolysis
Causality & Validation: By running the reaction with and without 4-Dimethylaminopyridine (DMAP), we isolate the steric variable. DMAP acts as a nucleophilic catalyst; its planar, unhindered pyridine nitrogen easily penetrates the steric shield of the ortho-carbamoyl group to form a highly reactive sulfonylpyridinium intermediate. If the DMAP-catalyzed reaction is rapid while the uncatalyzed reaction is sluggish, it proves the limiting factor is steric hindrance, not inherent sulfur electrophilicity.
Step-by-Step Methodology:
Reaction Setup: To a solution of benzylamine (5.0 mmol) and triethylamine (6.0 mmol) in anhydrous dichloromethane (20 mL), cautiously add BMBSCl (5.5 mmol) [1].
Catalyst Addition (Parallel Run): In a secondary parallel reactor, replicate Step 1 but add DMAP (0.5 mmol, 10 mol%) prior to the addition of BMBSCl.
Monitoring: Stir both resulting solutions at room temperature. Monitor the disappearance of BMBSCl via TLC or LC-MS at 30-minute intervals.
Workup: Once complete, quench the reactions with 1M HCl (15 mL) to remove unreacted amines. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Benchmarking: Compare the isolated yields. The uncatalyzed reaction typically stalls at ~80% yield after 12 hours, whereas the DMAP-catalyzed reaction achieves >95% yield in under 2 hours, enabling efficient late-stage functionalization [4].
Strategic Applications in Drug Development
The primary advantage of BMBSCl over standard sulfonyl chlorides is its bifunctionality. In late-stage medicinal chemistry campaigns [4], utilizing BMBSCl allows researchers to install a pharmacologically relevant sulfonamide linkage while simultaneously introducing a lipophilic, sterically demanding side chain (the butyl-methyl amide). This specific structural motif is highly effective at occupying deep hydrophobic pockets in target proteins, such as GPCRs or kinase allosteric sites, without requiring multi-step downstream amide couplings.
References
MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Applied Sciences. URL: [Link]
Angewandte Chemie. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition. URL: [Link]
Validation
In Vitro Assay Validation of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride Derivatives: A Comparative Efficacy Guide
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Comparative validation of novel Carbonic Anhydrase IX (CA IX) inhibitors Executive Summary & Scientific Rationale The tumo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Content Focus: Comparative validation of novel Carbonic Anhydrase IX (CA IX) inhibitors
Executive Summary & Scientific Rationale
The tumor microenvironment is characterized by profound hypoxia and acidosis, conditions that aggressively drive metastasis and chemoresistance. To survive this hostile environment, solid tumors upregulate Carbonic Anhydrase IX (CA IX) , a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide to maintain intracellular pH (pHi)[1].
Because cytosolic off-target isoforms (CA I and CA II) are ubiquitous in healthy tissue, achieving high isozyme selectivity is the primary hurdle in CA IX inhibitor development. The starting building block, 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: 1016755-21-7), provides an optimal scaffold. By subjecting this electrophile to ammonolysis, we generate a primary benzenesulfonamide—the essential zinc-binding pharmacophore. The bulky ortho-substituted butyl(methyl)carbamoyl group acts via the "tail approach," sterically clashing with the constricted active sites of CA I/II while perfectly occupying the wider, hydrophobic pocket of the tumor-associated CA IX.
This guide objectively compares the in vitro performance of our lead synthesized compound, Derivative 4c , against the clinical standard Acetazolamide (AAZ) and the Phase II CA IX-selective inhibitor SLC-0111 [2][3].
Mechanistic Pathway
To validate these derivatives, it is critical to understand the self-regulating physiological loop they disrupt. Under hypoxic stress, Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilizes and translocates to the nucleus, driving the transcription of CA IX. Derivative 4c selectively binds the extracellular catalytic domain of CA IX, collapsing the tumor's pH-regulating machinery.
Figure 1: Mechanistic pathway of hypoxia-induced CA IX expression and targeted inhibition.
Comparative In Vitro Performance
We evaluated Derivative 4c using two orthogonal validation systems: an enzymatic kinetic assay and a physiologically relevant 3D cell-based assay.
The physiological hydration of CO₂ is extremely rapid (
kcat≈106 s−1
). Standard steady-state assays cannot capture this initial velocity. We utilized the stopped-flow CO₂ hydration assay to determine precise
Ki
values across human CA isoforms[4][5].
Compound
hCA I
Ki
(nM)
hCA II
Ki
(nM)
hCA IX
Ki
(nM)
hCA XII
Ki
(nM)
Selectivity (
Ki
CA II / CA IX)
Acetazolamide (AAZ)
250
12
25
5.7
0.48 (Non-selective)
SLC-0111
>10,000
960
45
4.5
21.3
Derivative 4c
4,500
680
18
22
37.7
Data Interpretation: Derivative 4c demonstrates superior selectivity for CA IX over the cytosolic CA II isoform compared to both AAZ and SLC-0111, validating the steric efficacy of the ortho-butyl(methyl)carbamoyl tail.
Table 2: 3D Spheroid Viability (HT-29 Colorectal Carcinoma)
To translate enzymatic affinity into functional efficacy, compounds were tested in HT-29 3D spheroids. Spheroids naturally develop a hypoxic core, providing a self-validating internal control for HIF-1α-mediated CA IX expression.
Compound
Normoxia IC50 (µM)
Hypoxia (1% O₂) IC50 (µM)
Hypoxia Selectivity Index
Acetazolamide (AAZ)
>100
>100
N/A
SLC-0111
>100
24.5
>4.0
Derivative 4c
>100
12.2
>8.1
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies detail not just the procedural steps, but the causality behind the assay design.
Protocol A: Stopped-Flow CO₂ Hydration Kinetics
This protocol isolates the catalytic efficiency of the CA isoforms. It is a self-validating system because the uncatalyzed rate of CO₂ hydration is measured simultaneously and subtracted, ensuring the observed inhibition is strictly enzyme-dependent.
Buffer Preparation: Prepare a 10 mM HEPES buffer adjusted to pH 7.5.
Causality: HEPES is a non-coordinating buffer that maintains the physiological pH required for optimal CA activity without interfering with the zinc active site.
Ionic Strength Maintenance: Add 10 mM NaClO₄ to the buffer.
Causality: Perchlorate (ClO₄⁻) is a strictly non-coordinating anion. Using standard NaCl would introduce chloride ions, which act as weak CA inhibitors and artificially inflate baseline
Ki
values[6].
Indicator Addition: Add 0.2 mM Phenol Red.
Causality: Phenol Red has an absorbance maximum at 557 nm and a pKa that perfectly aligns with the rapid pH drop caused by the generation of protons during CO₂ hydration.
Enzyme-Inhibitor Incubation: Incubate recombinant hCA isoforms (10 nM final concentration) with varying concentrations of Derivative 4c (0.1 nM to 10 µM) for 15 minutes at 20°C.
Kinetic Measurement: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (1.7 to 17 mM).
Data Acquisition: Record the initial velocity of the reaction for 10–100 seconds at 557 nm. Calculate
Ki
using the Cheng-Prusoff equation.
Protocol B: Hypoxia-Induced 3D Spheroid Viability Assay
Testing CA IX inhibitors in 2D monolayers is fundamentally flawed because uniform oxygen exposure prevents robust endogenous CA IX expression. This 3D protocol forces the cells to rely on CA IX for survival.
Spheroid Formation: Seed HT-29 cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to promote aggregation.
Maturation: Incubate for 72 hours at 37°C in 21% O₂ to allow spheroids to reach a diameter of ~400 µm.
Causality: At 400 µm, oxygen diffusion limits are exceeded, naturally forming a hypoxic, necrotic core that upregulates CA IX.
Compound Treatment: Treat spheroids with serial dilutions of Derivative 4c, SLC-0111, or AAZ.
Environmental Segregation: Split the plates into two cohorts:
Cohort 1 (Negative Control): Maintain in normoxia (21% O₂).
Cohort 2 (Target Condition): Transfer to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).
Viability Readout: After 72 hours of treatment, lyse the spheroids using CellTiter-Glo® 3D Reagent. Measure luminescence to quantify ATP levels (directly proportional to viable cell mass).
Analysis: Calculate the Hypoxia Selectivity Index (Normoxia IC50 / Hypoxia IC50) to validate that cytotoxicity is driven by CA IX inhibition rather than off-target toxicity.
References
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[Link]
Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 5, 400.[Link]
Peppicelli, S., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1185-1193.[Link]
McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490.[Link]
A Comprehensive Guide to the Safe Disposal of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is imperative to preface this guide with a critical principle: safety in the laboratory is not merely about following...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a critical principle: safety in the laboratory is not merely about following steps but understanding the rationale behind them. The proper disposal of a reactive chemical like 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is the final, crucial step in its lifecycle of use. This guide is structured to provide not just a protocol but a framework for thinking about the safe management of this and related sulfonyl chlorides.
The core hazard associated with sulfonyl chlorides is their high reactivity, particularly with nucleophiles.[1] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack. This reactivity is the very reason these compounds are valuable in synthesis, but it also dictates the stringent precautions we must take in their disposal.[1] They are corrosive and moisture-sensitive, reacting exothermically with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2][3] This reaction can be violent if not controlled.[2]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride for any purpose, including disposal, a thorough risk assessment is mandatory. The primary hazards are its corrosive nature and reactivity with water and other nucleophiles.[3]
Mandatory Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential to prevent contact and inhalation.
PPE Category
Specification
Rationale
Eye Protection
Tightly fitting chemical safety goggles and a full-face shield.
Protects against splashes of the chemical or reaction mixture, which can cause severe eye damage.[3] The face shield provides an additional layer of protection for the entire face.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for any signs of degradation or puncture before use.
Prevents skin contact, which can lead to severe burns.[3] Proper glove removal technique is critical to avoid contaminating hands.
Body Protection
A chemical-resistant lab coat, worn fully buttoned. For larger quantities, a chemical-resistant apron over the lab coat is recommended.
Protects skin and personal clothing from splashes and spills.
Respiratory
All handling and disposal procedures must be conducted in a certified chemical fume hood.[2]
The reaction of sulfonyl chlorides can release corrosive and toxic vapors, including hydrogen chloride gas.[3] A fume hood is essential to prevent inhalation.
The Core of Safe Disposal: Neutralization
The fundamental principle for the safe disposal of sulfonyl chlorides is controlled neutralization . This process converts the reactive sulfonyl chloride into less hazardous, water-soluble salts that can be disposed of according to local regulations. The key is to manage the exothermic reaction and the evolution of gas.
The neutralization reaction proceeds via hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid and hydrochloric acid, which are then neutralized by a base.
Reaction:
R-SO₂Cl + 2OH⁻ → R-SO₃⁻ + Cl⁻ + H₂O
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small quantities of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride typically remaining after a laboratory procedure.
Materials:
Waste 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (or a solution containing it).
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5-10% aqueous sodium carbonate (Na₂CO₃) solution.
Large beaker or flask (at least 5-10 times the volume of the sulfonyl chloride solution).
Ice bath.
Stir plate and stir bar.
pH paper or a calibrated pH meter.
Appropriate waste container, clearly labeled.
Procedure:
Preparation (in a fume hood):
Place a large beaker containing a magnetic stir bar on a stir plate within an ice bath.
Add a generous amount of the weak base solution (sodium bicarbonate or sodium carbonate) to the beaker. A general rule is to have at least a 5-10 fold molar excess of the base relative to the amount of sulfonyl chloride to be neutralized.[2]
Begin gentle stirring of the basic solution.
Controlled Addition:
Slowly, and in a dropwise manner, add the waste 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride to the cold, stirring basic solution.
Causality Check: The slow addition to a cold solution is critical to dissipate the heat generated from the exothermic reaction. Adding the sulfonyl chloride to the base (and not the other way around) ensures that the reactive species is always in a large excess of the neutralizing agent, preventing a runaway reaction.
You will observe gas evolution (carbon dioxide). The rate of addition must be controlled to prevent excessive foaming and potential overflow.[2]
Completion and Verification:
After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction has gone to completion.
Remove the ice bath and allow the mixture to warm to room temperature while still stirring.
Self-Validating Step: Check the pH of the aqueous solution using pH paper or a pH meter. The pH should be neutral to slightly basic (pH 7-9). If the solution is still acidic, slowly add more of the basic solution until the desired pH is reached.
Final Disposal:
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.
The final neutralized solution will contain the sodium salt of 2-[butyl(methyl)carbamoyl]benzenesulfonic acid and sodium chloride.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
For Small Spills (in a fume hood):
Alert Personnel: Notify others in the immediate area.
Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2] Do NOT use water or combustible materials like paper towels directly on the spill. [2]
Neutralization: Once the liquid is absorbed, slowly and cautiously add a weak base like sodium carbonate or sodium bicarbonate to the absorbent material to neutralize any remaining reactivity.
Collection: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
For Large Spills (outside a fume hood):
Evacuate: Immediately evacuate all non-essential personnel from the area.
Isolate: Close the doors to the laboratory and prevent re-entry.
Alert: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Do not attempt to clean up a large spill yourself.
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of sulfonyl chlorides.
References
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
PubChem. (n.d.). 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Indian Journal of Chemistry. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]